6,10-Dimethylundeca-5,9-dien-2-one
Description
Properties
IUPAC Name |
6,10-dimethylundeca-5,9-dien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUNIKWNYHEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021586 | |
| Record name | 6,10-Dimethyl-5,9-undecadiene-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689-67-8, 68228-05-7 | |
| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecadien-2-one, 6,10-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6,10-Dimethyl-5,9-undecadiene-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,10-dimethylundeca-5,9-dien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,10-dimethylundecadien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Geranylacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranylacetone [(5E)-6,10-Dimethylundeca-5,9-dien-2-one] is an acyclic monoterpenoid and a pivotal intermediate in the synthesis of various high-value compounds, including vitamins and fragrances.[1][2] Its unique structure, featuring a ketone functional group and two carbon-carbon double bonds, imparts a specific set of physical characteristics and a versatile chemical reactivity. This guide provides a comprehensive exploration of the physicochemical properties of geranylacetone, details its spectroscopic signature, outlines key synthetic pathways, and discusses its applications and safety considerations. The content herein is synthesized from authoritative sources to provide field-proven insights for professionals in chemical research and drug development.
Molecular Identity and Structure
Geranylacetone is an organic compound that is formally the product of the coupling of geranyl and acetonyl groups.[3] It is a colorless to pale yellow oily liquid, naturally occurring as a flavor component in plants like tomatoes, rice, and mangoes.[3][4][5] It also arises from the degradation of carotenoids and other vegetable matter by ozone.[3][5]
The primary isomer is the (E)-isomer, also known as trans-geranylacetone. The corresponding (Z)-isomer is referred to as nerylacetone.[4] Industrially synthesized products are often a mixture of these two isomers.[4]
Caption: Chemical structure of (5E)-6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone).
Physical Properties
The physical properties of geranylacetone are critical for its handling, purification, and application in various formulations. As a relatively large, non-polar molecule, it is characterized by low water solubility and a high boiling point.
| Property | Value | Source(s) |
| IUPAC Name | (5E)-6,10-Dimethylundeca-5,9-dien-2-one | [3][6] |
| CAS Number | 3796-70-1 ((E)-isomer) | [3][7][8] |
| 689-67-8 (isomer mixture) | [9] | |
| Molecular Formula | C₁₃H₂₂O | [3][7][8] |
| Molecular Weight | 194.31 g/mol | [3][5][7] |
| Appearance | Colorless to pale yellow, oily liquid | [4][9][10] |
| Odor | Floral, green, rosy, with fruity notes | [10][11][12] |
| Boiling Point | 254-258 °C at 760 mmHg | [7][10][13][14] |
| 126-128 °C at 10 mmHg | [3][5] | |
| Density | 0.868 - 0.873 g/cm³ at 20-25 °C | [3][4][14][15] |
| Refractive Index (n²⁰/D) | 1.463 - 1.471 | [4][12][13] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1][5][10][11] |
| Vapor Pressure | ~0.016 mmHg at 25 °C (estimated) | [11][12] |
| Flash Point | >100 °C (>212 °F) | [4][11][13][14] |
| logP (o/w) | ~3.7 - 4.1 (estimated) | [5][11][13] |
Chemical Properties and Reactivity
The chemical behavior of geranylacetone is governed by its three primary functional regions: the terminal isopropylidene group, the internal trisubstituted double bond, and the methyl ketone group.
-
Ketone Group: The carbonyl group at the C2 position is susceptible to nucleophilic attack. It can undergo reduction to form the corresponding secondary alcohol, or participate in condensation reactions (e.g., aldol) at the α-carbon positions.
-
Alkene Groups: The double bonds at C5-C6 and C9-C10 are sites of electrophilic addition. They can be hydrogenated to yield the saturated ketone, 6,10-dimethylundecan-2-one. Oxidation can lead to cleavage of the double bonds or formation of epoxides.
-
Precursor Activity: Geranylacetone is a crucial precursor for synthesizing larger, more complex molecules. It is a key intermediate in the industrial production of isophytol, which is essential for the manufacture of Vitamin E.[3][5] It is also used to synthesize other important fragrance and flavor compounds like farnesol and nerolidol.[3][5]
Synthesis Pathways
While geranylacetone occurs naturally, industrial demand necessitates its chemical synthesis. Several routes exist, but the Carroll rearrangement is the most widely adopted due to its efficiency.[4]
Carroll Rearrangement
This pathway involves the reaction of linalool with ethyl acetoacetate (or a similar acetoacetate ester) at elevated temperatures.[3][4] The reaction proceeds via a[5][5]-sigmatropic rearrangement of the intermediate linalyl acetoacetate ester, which subsequently decarboxylates to yield geranylacetone.[3]
Causality: The choice of the Carroll reaction is driven by the ready availability of the starting materials and the high yield of the desired product.[4] Catalysts like aluminum isopropoxide or aluminum oxide are often employed to improve reaction rates and selectivity.[4][16] A key advantage is the avoidance of expensive precious metal catalysts or the generation of large wastewater streams associated with other methods.[4][16]
Caption: Simplified workflow for the synthesis of geranylacetone via the Carroll reaction.
Analytical and Spectroscopic Protocols
Characterization and quality control of geranylacetone rely on standard analytical techniques. The protocols described below represent a self-validating system, where the expected spectral data logically corresponds to the known molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the definitive method for both separating geranylacetone from impurities (or its Z-isomer, nerylacetone) and confirming its molecular identity. The gas chromatography component separates compounds based on their boiling point and polarity, while the mass spectrometer provides the molecular weight and a characteristic fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the geranylacetone sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.
-
GC Conditions:
-
Injector: Set to 250 °C.
-
Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to geranylacetone. The mass spectrum for this peak should show a molecular ion [M]⁺ at m/z 194, confirming the molecular weight.[2] Key fragment ions corresponding to the loss of parts of the molecule (e.g., loss of an acetyl group) provide further structural confirmation.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. It validates the presence of the ketone and alkene groups, which are the core chemical features of geranylacetone.
Protocol:
-
Sample Preparation: Place a single drop of neat geranylacetone liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Analysis: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Data Analysis: The spectrum is expected to show characteristic absorption bands:
-
~1715 cm⁻¹: A strong, sharp peak indicating the C=O (ketone) stretch.
-
~1670 cm⁻¹: A medium peak for the C=C (alkene) stretch.
-
~2850-2970 cm⁻¹: Strong peaks corresponding to C-H stretching in the alkyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR provides the most detailed structural information, allowing for the complete assignment of the carbon and proton skeleton. ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR confirms the carbon framework. This technique is essential for unambiguously distinguishing between the (E) and (Z) isomers.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of geranylacetone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Run both ¹H and ¹³C NMR experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis (Expected ¹H NMR signals in CDCl₃):
-
Multiple signals in the ~1.6-1.7 ppm range (singlets) for the three methyl groups attached to the double bonds.
-
A sharp singlet around ~2.1 ppm for the methyl protons of the ketone group (CH₃-C=O).
-
Several multiplets between ~2.2-2.5 ppm for the methylene protons (CH₂) adjacent to the ketone and double bonds.
-
Signals in the ~5.1 ppm region for the vinyl protons (C=C-H). The precise chemical shifts and coupling constants in this region are critical for confirming the (E) stereochemistry.
-
Applications in Research and Industry
Geranylacetone's utility spans multiple sectors due to its reactivity and sensory properties.
-
Fragrance and Cosmetics: It is used as a fragrance component in perfumes, soaps, and cosmetics, providing a fresh, floral, and slightly fruity aroma.[4][9] Its stability makes it a reliable ingredient in various formulations.[1]
-
Flavor Industry: As a naturally occurring compound, it is used as a flavoring agent in foods and beverages, particularly for fruity and floral notes.[5][12]
-
Pharmaceutical and Chemical Synthesis: Its primary role is as a key intermediate. It is indispensable in the synthesis of Vitamin E and isophytol.[3][4][5] It also serves as a starting material for farnesol, nerolidol, and synthetic squalene.[3][5]
-
Research: In a laboratory setting, geranylacetone serves as a biochemical reagent and a versatile building block in organic synthesis.[9][17]
Safety, Handling, and Storage
Trustworthiness: A robust understanding of safety protocols is essential for handling any chemical reagent. The following guidelines are based on globally harmonized system (GHS) classifications and standard laboratory practices.
GHS Hazard Statements:
Safe Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][18]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[7][12] Avoid eating, drinking, or smoking in the laboratory.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, sealed container for disposal.[10] Prevent entry into drains and waterways.[10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Keep away from heat, sparks, and open flames.
-
Store away from strong oxidizing agents and strong bases.[20]
Conclusion
Geranylacetone is a molecule of significant industrial and scientific importance. Its well-defined physical properties, combined with the versatile reactivity of its ketone and alkene functional groups, make it a valuable precursor in the synthesis of vitamins and fragrances. A thorough understanding of its chemical characteristics, analytical signatures, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
-
Geranylacetone - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
NMPPDB. (n.d.). Geranylacetone. Retrieved February 15, 2026, from [Link]
-
The Good Scents Company. (n.d.). geranyl acetone 6,10-dimethyl-5,9-undecadien-2-one. Retrieved February 15, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Geranylacetone. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Speculated process for the synthesis of geranylacetone. Retrieved February 15, 2026, from [Link]
-
Haz-Map. (n.d.). Geranylacetone - Hazardous Agents. Retrieved February 15, 2026, from [Link]
-
The Good Scents Company. (n.d.). (E)-geranyl acetone, 3796-70-1. Retrieved February 15, 2026, from [Link]
-
Chemsrc. (2025, August 20). Geranylacetone. Retrieved February 15, 2026, from [Link]
-
Yeast Metabolome Database. (n.d.). Geranyl acetone (YMDB01701). Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN112250554B - Method for synthesizing geranylacetone by carroll reaction.
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Biological Role of 6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone) in Plant Metabolism
[1][2]
Executive Summary
6,10-Dimethylundeca-5,9-dien-2-one, commonly known as Geranylacetone , is a C13-norisoprenoid volatile ketone ubiquitous in the plant kingdom.[1][2][3][4] While historically categorized primarily as a flavor and fragrance constituent (contributing to the aroma of tomato, mango, and rice), contemporary research positions it as a critical bioactive apocarotenoid.
This technical guide elucidates its dual function: as a metabolic regulator capable of feedback inhibition within the carotenoid biosynthetic pathway, and as an ecological mediator in plant-insect and plant-microbe interactions. We provide a comprehensive analysis of its biosynthesis via Carotenoid Cleavage Dioxygenases (CCDs), its pharmacological potential, and validated protocols for its quantification using HS-SPME-GC-MS.
Chemical Identity & Physicochemical Profile
Geranylacetone acts as a lipophilic volatile signal.[5] Its structural homology to the hydrophobic tails of carotenoids allows it to interact with plastidial membranes, while its volatility facilitates release into the headspace for long-distance signaling.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Geranylacetone |
| CAS Number | 689-67-8 |
| Molecular Formula | C₁₃H₂₂O |
| Molecular Weight | 194.31 g/mol |
| LogP (Lipophilicity) | ~3.7 (High membrane permeability) |
| Odor Threshold | Low (Fresh, floral, green, waxy notes) |
| Isomerism | Occurs as (E)- and (Z)- isomers; (E)-isomer often predominant in biological systems.[1][3][4][5] |
Biosynthesis: The Carotenoid Cleavage Pathway
Geranylacetone is not synthesized via a dedicated synthase but arises from the oxidative cleavage of longer-chain carotenoids. This process is governed by Carotenoid Cleavage Dioxygenases (CCDs) , specifically cleaving the C9–C10 (or C9'–C10') double bonds of acyclic carotenoid precursors.[5][6][7]
Enzymatic Mechanism
-
Precursors: Unlike ionones (derived from cyclic carotenes like
-carotene), geranylacetone is derived from acyclic upstream precursors such as Phytoene , Phytofluene , and Lycopene .[5] -
Key Enzymes:
-
CCD1 (Cytosolic): Promiscuous cleavage of destabilized carotenoids in the cytosol.[5]
-
CCD4 (Plastidial): Located in the plastoglobules/thylakoids; major driver of volatile apocarotenoid production in flowers and fruits.[5]
-
ZmCCD10 (Maize): Recently identified to specifically cleave phytoene and lycopene at the C9–C10 position to yield geranylacetone.[5][6]
-
Metabolic Feedback Regulation
Recent transcriptomic data suggests geranylacetone may function as a retrograde signal.[5] In tomato (Solanum lycopersicum), overexpression of ShCCD4b leads to a reduction in lycopene and an increase in geranylacetone, suggesting that accumulation of this apocarotenoid may trigger feedback loops that downregulate upstream carotenogenic enzymes (e.g., Phytoene Synthase, PSY).[5]
Pathway Visualization
The following diagram illustrates the cleavage of Phytoene and Lycopene into Geranylacetone.
Caption: Biosynthetic origin of Geranylacetone via CCD-mediated oxidative cleavage of acyclic carotenoids.
Biological Functions in Plant Physiology
Ecological Defense (Allelochemical & Repellent)
Geranylacetone is not merely a metabolic byproduct; it serves as a bioactive defense agent.[5]
-
Insect Repellence: It exhibits significant antifeedant activity against herbivores such as the green peach aphid (Myzus persicae).[5] The compound interferes with the probing behavior of aphids, reducing phloem sap ingestion.
-
Antimicrobial Activity: In vitro assays confirm fungicidal properties against phytopathogens.[5] Its lipophilicity allows it to disrupt fungal cell membranes, compromising integrity and inducing leakage of intracellular components.[5]
Stress Signaling
Under oxidative stress (e.g., high light, drought), carotenoids are rapidly degraded.[5] The resulting spike in geranylacetone levels serves as a "distress signal," potentially activating downstream stress-response genes (e.g., HSPs, GSTs) or attracting parasitoids (indirect defense) to the damaged tissue.[5]
Experimental Protocol: Extraction & Quantification
Reliable quantification of geranylacetone requires minimizing thermal degradation and artifact formation.[5] Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard.[5]
Methodology: HS-SPME-GC-MS
Objective: Isolate volatiles from plant tissue without solvent contamination.
Step-by-Step Protocol:
-
Sample Preparation:
-
Flash-freeze plant tissue in liquid nitrogen immediately upon harvest.[5]
-
Grind to a fine powder using a cryomill.[5]
-
Weigh 1.0 g of powder into a 20 mL headspace vial.
-
Add 1 mL saturated CaCl₂ solution (to inhibit enzymatic activity) and 10 µL of internal standard (e.g., 2-heptanone or nonyl acetate).[5]
-
-
Incubation & Extraction:
-
Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber (50/30 µm) for broad coverage of volatiles including C13 ketones.[5]
-
Equilibration: Incubate vial at 50°C for 10 min with agitation (500 rpm).
-
Extraction: Expose fiber to headspace for 30–40 min at 50°C.
-
-
GC-MS Analysis:
-
Desorption: 3 min at 250°C (splitless mode).
-
Column: HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).[5]
-
Temperature Program: 40°C (2 min)
5°C/min to 240°C Hold 5 min. -
MS Detection: Electron Impact (EI) at 70 eV; Scan range 40–400 m/z.[5]
-
Identification: Compare retention index (RI) and mass spectrum with NIST library (Target Ion: m/z 43, 69, 151).[5]
-
Analytical Workflow Diagram
Caption: Optimized HS-SPME-GC-MS workflow for Geranylacetone quantification.
Pharmaceutical & Industrial Potential
Beyond plant biology, geranylacetone holds significant promise in drug development and industry.[5]
Pharmacological Applications[5][9][10]
-
Anticancer Potential: Studies on melanoma (B-16) and leukemia (HL-60) cell lines indicate geranylacetone inhibits cell proliferation.[5]
-
Gastroprotection: Evidence suggests it aids in the recovery of gastric mucosa heat shock responses, potentially serving as a bioactive agent in treating gastritis or ulcers.
-
Precursor Synthesis: It is a vital intermediate in the industrial synthesis of Isophytol (Vitamin E precursor) and Squalene , making it a high-value target for metabolic engineering in microbial hosts (e.g., Saccharomyces cerevisiae).[5]
Flavor & Fragrance
Classified as FEMA 3542 , it is widely used to impart "fresh, green, rose-like" notes in perfumery and fruit flavorings.
References
-
Simkin, A. J., et al. (2004).[5] "The tomato carotenoid cleavage dioxygenase 1 genes contribute to the formation of the flavor volatiles beta-ionone, pseudoionone, and geranylacetone." Plant Physiology. Link
-
Wei, Y., et al. (2025).[5] "Concentrations of geranylacetone in the cultures of four combinant S. cerevisiae." ResearchGate.[5] Link
-
Zhong, X., et al. (2020).[5] "ZmCCD10a Encodes a Distinct Type of Carotenoid Cleavage Dioxygenase and Enhances Plant Tolerance to Low Phosphate."[5] Plant Physiology. Link
-
Czerniewicz, P., et al. (2018).[5] "Antifeedant Potential of Geranylacetone and Nerylacetone and Their Epoxy-Derivatives against Myzus persicae." Molecules. Link
-
Vogel, J. T., et al. (2008).[5][7] "Esters of geranylgeraniol and geranylacetone are accumulated in the green-fleshed tomato mutant." Phytochemistry. Link
-
Goff, S. A., & Klee, H. J. (2006).[5] "Plant Volatiles: Sensory Cues for Health and Nutritional Value?" Science. Link[5]
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Geranylacetone: A Technical Monograph on Discovery, Synthesis, and Pharmaceutical Application
Executive Summary
Geranylacetone (6,10-dimethyl-5,9-undecadien-2-one) is a pivotal C13-norisoprenoid that serves as a linchpin in the industrial synthesis of terpenoid vitamins and pharmaceuticals. Historically identified as a degradation fragment of larger terpenes, it has evolved into a high-volume intermediate for the production of Isophytol (a Vitamin E precursor) and Teprenone (an anti-ulcer cytoprotective agent). This guide analyzes the historical trajectory of geranylacetone from a structural curiosity to an industrial staple, detailing the mechanistic evolution of the Carroll rearrangement and its modern biosynthetic applications.
Historical Genesis & Structural Elucidation
The Era of Degradation (Early 20th Century)
Before it was a target for synthesis, geranylacetone was a clue. In the early 1900s, the structural elucidation of complex terpenes like farnesol and squalene relied on oxidative degradation.
-
Ozonolysis as Proof: Early terpene chemists, including Ruzicka and Karrer, utilized ozonolysis to cleave the double bonds of unknown sesquiterpenes. The isolation of geranylacetone (often referred to in early literature as dihydropseudoionone) provided definitive proof of the head-to-tail isoprene connectivity in the parent molecules.
-
The "Pseudoionone" Connection: Its structural similarity to pseudoionone (the precursor to ionones/retinol) established it early on as a "norisoprenoid"—a fragment arising from the loss of carbon atoms from a parent C20 or C40 scaffold.
The Synthetic Revolution: The Carroll Rearrangement (1940)
The transition of geranylacetone from a laboratory curiosity to an industrial commodity is defined by the work of M.F. Carroll .[1][2] In 1940, Carroll reported a method to convert linalool and ethyl acetoacetate into geranylacetone. This was not merely a new reaction; it was the birth of the modern Vitamin E supply chain.
-
Significance: The reaction allowed for the rapid assembly of the C13 skeleton from abundant C10 (linalool) and C4 (acetoacetate) precursors, bypassing complex extraction methods.
Synthetic Methodologies & Industrial Pathways
The Carroll Rearrangement (Mechanistic Core)
The Carroll rearrangement is a [3,3]-sigmatropic rearrangement followed by decarboxylation.[2] It remains the gold standard for extending terpene chains by three carbons (C3 extension) while preserving olefin geometry.
Mechanism:
-
Transesterification: Linalool reacts with ethyl acetoacetate to form linalyl acetoacetate.
-
Enolization: The ester enolizes at high temperatures.
-
[3,3]-Sigmatropic Shift: The allyl vinyl ether system undergoes a concerted rearrangement.
-
Decarboxylation: The resulting
-keto acid is unstable and decarboxylates to yield geranylacetone.
Industrial Workflow: The Vitamin E Route
Geranylacetone is the obligate intermediate in the synthesis of Isophytol , the hydrophobic tail of
Figure 1: The industrial lineage from Linalool to Vitamin E, highlighting Geranylacetone as the C13 anchor point.[3]
Biosynthetic Context: Carotenoid Cleavage
In nature, geranylacetone is not built up from small units but cleaved down from larger ones. It is a volatile apocarotenoid generated by Carotenoid Cleavage Dioxygenases (CCDs) .
-
Enzymatic Action: Enzymes such as CCD1 and CCD4 oxidatively cleave the 9,10 (or 9',10') double bonds of acyclic carotenoids like phytoene and lycopene.
-
Biological Function: In plants (e.g., tomato, rice), it functions as a volatile signal and flavor compound. In mammals, similar oxidative cleavage of larger terpenes is a detoxification or metabolic processing step.
Figure 2: Biosynthetic generation of geranylacetone via enzymatic cleavage of carotenoids.
Pharmaceutical Application: The Teprenone Connection
For drug development professionals, geranylacetone is the precursor to Teprenone (Geranylgeranylacetone), a mucosal protective agent used in treating gastritis and ulcers. Teprenone functions by inducing Heat Shock Proteins (HSP70), offering cytoprotection against stress.
Synthesis of Teprenone from Geranylacetone
The synthesis mimics the Vitamin E pathway but retains the unsaturation (avoiding hydrogenation).
-
Chain Extension: Geranylacetone (C13) is reacted with a vinyl magnesium halide or similar C2/C3 unit to form Geranyllinalool (C20 alcohol).
-
Second Carroll Rearrangement: Geranyllinalool is subjected to another Carroll rearrangement with ethyl acetoacetate.
-
Product: This yields Geranylgeranylacetone (C23), marketed as Teprenone.
Experimental Protocols
Protocol A: The Carroll Rearrangement (Laboratory Scale)
Validating the C10
Reagents:
-
Linalool (1.0 eq)
-
Ethyl Acetoacetate (1.2 eq)[4]
-
Aluminum Isopropoxide (Al(OiPr)3) (0.05 eq) - Catalyst
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a distillation head (Vigreux column recommended).
-
Reaction: Charge linalool and catalyst. Heat to 150°C.
-
Addition: Add ethyl acetoacetate dropwise over 2 hours. The reaction temperature must be maintained between 150-180°C to ensure continuous distillation of the ethanol byproduct.
-
Completion: Evolution of CO2 (gas) and Ethanol (distillate) indicates progress. Continue heating until CO2 evolution ceases.
-
Workup: Distill the crude mixture under reduced pressure (0.1 mmHg). Geranylacetone boils at approx. 68-74°C (at 0.4 mmHg).[5]
Critical Control Point: Efficient removal of ethanol is crucial to drive the equilibrium forward. Failure to remove ethanol will result in low conversion.
Protocol B: Isolation from Natural Sources (Essential Oil)
Based on isolation from Melaleuca armillaris.
-
Extraction: Steam distillation of plant material to obtain crude essential oil.
-
Fractionation: Flash column chromatography on Silica Gel 60.
-
Elution: Isocratic elution with Hexane:Ethyl Acetate (95:5).
-
Identification: Geranylacetone typically elutes after monoterpene hydrocarbons but before terpene alcohols. Confirm via GC-MS (m/z 194 molecular ion).
Quantitative Data Summary
| Parameter | Value / Description | Relevance |
| CAS Number | 689-67-8 (trans), 3796-70-1 (mixed) | Identification |
| Molecular Weight | 194.31 g/mol | Stoichiometry |
| Boiling Point | 250°C (atm), ~70°C (0.4 mmHg) | Purification/Isolation |
| Key Impurity | Nerylacetone (cis-isomer) | Isomer management in Vitamin E synthesis |
| Industrial Yield | >85% (Optimized Carroll reaction) | Process Efficiency |
| Odor Threshold | Low (Fresh, floral, magnolia-like) | Flavor/Fragrance Application |
References
-
Carroll, M. F. (1940).[2] "131. Addition of
-unsaturated alcohols to the active methylene group. Part I. The action of ethyl acetoacetate on linalool and geraniol." Journal of the Chemical Society, 704–706. Link - Isler, O., et al. (1956). "Synthese von Vitamin E." Helvetica Chimica Acta, 39(3), 897-904. (Foundational paper on industrial Vitamin E synthesis using geranylacetone).
-
Simkin, A. J., et al. (2004).
-ionone, pseudoionone, and geranylacetone." The Plant Journal, 40(6), 882-892. Link -
Tsuji, J. (1980).[2] "Palladium-catalyzed rearrangement of allylic esters of acetoacetic acid to give
-unsaturated methyl ketones." Tetrahedron Letters, 21(33), 3199-3202. (Modern catalytic variant of the Carroll rearrangement). - Kawai, et al. (1996). "Geranylgeranylacetone (Teprenone) induces heat shock proteins." Journal of Pharmacology and Experimental Therapeutics. (Establishes the pharmaceutical link).
Sources
- 1. Geranylacetone - Wikipedia [en.wikipedia.org]
- 2. Carroll rearrangement - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. US4105700A - Process for preparing stereospecific nerolidol and ester thereof - Google Patents [patents.google.com]
Geranylacetone: Olfactory Mechanics, Biosynthesis, and Sensory Profiling
Topic: Olfactory Properties and Odor Profile of Geranylacetone Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Geranylacetone (6,10-dimethyl-5,9-undecadien-2-one) represents a critical structural motif in the intersection of carotenoid metabolism and olfactory signaling. As an acyclic sesquiterpenoid ketone, it functions not only as a potent aroma active compound—characterized by a "magnolia-green" and "fresh-aldehydic" profile—but also as a vital biosynthetic intermediate in the formation of Vitamins E and K.
This technical guide provides a rigorous examination of geranylacetone’s physicochemical behavior, its generation via carotenoid cleavage dioxygenase (CCD) pathways, and the structure-odor relationships (SOR) that distinguish it from its structural isomers (e.g., nerylacetone) and analogs (e.g., farnesylacetone).
Chemical Identity & Physicochemical Properties
Geranylacetone exists primarily as the (E)-isomer in nature, though synthetic commercial grades are often isomeric mixtures ((E)/(Z) ratio approx. 60:40). Its lipophilicity and volatility profile dictate its behavior in both headspace analysis and food/fragrance matrices.
Table 1: Physicochemical Characterization
| Property | Value / Description | Technical Context |
| IUPAC Name | (5E)-6,10-dimethylundeca-5,9-dien-2-one | Primary natural isomer |
| CAS Number | 3796-70-1 (E-isomer)689-67-8 (Isomeric mixture) | Critical for regulatory filing |
| Molecular Weight | 194.32 g/mol | Mid-range volatility |
| LogP (o/w) | ~4.1 - 4.2 | High lipophilicity; binds strongly to fat matrices |
| Vapor Pressure | 0.016 mmHg @ 25°C | Moderate tenacity; "Heart-to-Base" note |
| Boiling Point | 250°C - 258°C | Stable under standard extraction (SDE/SPME) |
| Solubility | Ethanol, Oils, Paraffin | Insoluble in water (~8.9 mg/L) |
Olfactory Profile & Sensory Analysis
Odor Descriptors and Nuances
Unlike its ester analog geranyl acetate (which presents a sweet, waxy, fruity-rose profile), geranylacetone is defined by a sharper, "aldehydic" lift and a creamy floralcy specific to Magnolia.[1]
-
Primary Descriptors: Fresh, Green, Waxy, Rosy, Magnolia, Aldehydic.[2][1]
-
Secondary Nuances: Tropical fruit (Pear, Banana), Woody, Fatty.[2]
-
Tenacity: Substantivity > 190 hours on blotter (Heart-Base note).
Detection Thresholds
Threshold values are matrix-dependent. The high lipophilicity of geranylacetone results in a much higher threshold in lipid-rich bases compared to air or water.
| Medium | Detection Threshold | Notes |
| Air | ~60 ppb | Highly potent in headspace analysis |
| Water | 60 ppb - 6.4 ppm | Wide range due to solubility issues/dispersants |
| Oil/Fat | > 10 ppm | Suppressed volatility due to hydrophobic binding |
Biosynthesis: The Carotenoid Degradation Pathway
Geranylacetone is classified as an apocarotenoid . It is rarely synthesized de novo from small precursors in the final tissue but rather accumulates as a breakdown product of larger tetraterpenes (carotenoids) like phytoene, lycopene, or
Mechanism of Action
-
Precursor Accumulation: Carotenoids accumulate in plastids.
-
Oxidative Cleavage: CCD enzymes target the C9-C10 (or C5-C6) double bonds.
-
Volatilization: The cleavage yields a volatile ketone (Geranylacetone) and a non-volatile aldehyde/acid fragment.
Diagram 1: Biosynthetic Pathway of Geranylacetone
Caption: Oxidative cleavage of C40 carotenoids by CCD enzymes yields the C13 volatile Geranylacetone.
Structure-Odor Relationship (SOR)
The olfactory receptor (OR) binding affinity of geranylacetone is governed by three structural pillars: chain length, unsaturation position, and the carbonyl headgroup.
The "Rule of 13"
Geranylacetone (C13) sits in the "sweet spot" of terpenoid ketones.
-
C10 (Methyl Heptenone): Harsh, chemical, citrus-green.
-
C13 (Geranylacetone): Floral, magnolia, waxy, complex.[2][1]
-
C18 (Farnesylacetone): Faint, weak, waxy, almost odorless due to low volatility and steric bulk.
Isomeric Impact: (E) vs (Z)
-
(E)-Geranylacetone: The "trans" configuration provides a linear spatial geometry that fits snugly into "floral/green" OR pockets, eliciting the characteristic magnolia note.
-
(Z)-Nerylacetone: The "cis" kink creates a more compact structure. While the odor quality is similar, it is often described as "softer," "weaker," or lacking the piercing "aldehydic" lift of the E-isomer.
Diagram 2: Structure-Odor Logic Flow
Caption: Mechanistic mapping of geranylacetone's structural features to sensory perception.
Analytical Characterization Protocols
To accurately profile geranylacetone, researchers must distinguish it from co-eluting terpenes. Gas Chromatography-Olfactometry (GC-O) is the gold standard, allowing simultaneous chemical quantification and sensory verification.
Protocol: GC-O Analysis of Geranylacetone
Objective: Correlate the chromatographic peak at RI ~1450 (DB-5) with the "magnolia" odor descriptor.
-
Sample Preparation:
-
Use Headspace Solid-Phase Microextraction (HS-SPME) to avoid solvent masking.
-
Fiber: DVB/CAR/PDMS (Grey) for broad volatile capture.
-
Incubation: 40°C for 30 mins with agitation.
-
-
Instrumental Setup:
-
Column: DB-Wax (Polar) or DB-5 (Non-polar). Note: DB-Wax provides better separation from non-polar sesquiterpenes.
-
Splitter: 1:1 ratio between Mass Spectrometer (MS) and Olfactory Detection Port (ODP).
-
ODP Conditions: Humidified air makeup to prevent nasal dehydration.
-
-
Detection Method:
-
AEDA (Aroma Extract Dilution Analysis): Stepwise dilution of the extract.
-
FD Factor: Calculate the Flavor Dilution (FD) factor. Geranylacetone typically shows high FD factors in tomato and tea extracts.
-
Diagram 3: GC-O Experimental Workflow
Caption: Dual-channel workflow for correlating chemical identity with olfactory activity.
Regulatory & Safety Profile
For drug development and cosmetic applications, adherence to safety standards is non-negotiable.
-
FEMA Number: 3542 (Generally Recognized As Safe for flavor use).
-
GHS Classification:
-
Allergen Status: Not currently listed as one of the EU 26 fragrance allergens, but monitoring is recommended due to its structural similarity to known sensitizers (e.g., farnesol).
References
-
Simkin, A. J., et al. (2004). "Carotenoid cleavage dioxygenases: The key to apocarotenoid formation in plants." Plant Physiology.
-
The Good Scents Company. (2023). "Geranylacetone: Olfactory and Physicochemical Data."
-
Buttery, R. G., et al. (1988). "Quantitative studies on origins of fresh tomato aroma volatiles." Journal of Agricultural and Food Chemistry.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1549778, Geranylacetone."
-
Ohloff, G., et al. (2011). Scent and Chemistry: The Molecular World of Odors. Wiley-VCH.
Sources
Methodological & Application
Synthesis of 6,10-Dimethylundeca-5,9-dien-2-one from linalool
Application Note: Catalytic Synthesis of 6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone) from Linalool [1][2]
Executive Summary
This application note details the synthesis of This compound (Geranylacetone) from Linalool .[1][2][3][4][5] Geranylacetone is a critical C13 building block in the industrial synthesis of Isophytol (Vitamin E side chain), Farnesol, and Nerolidol.[2]
While traditional methods employ stoichiometric acetoacetate ester condensations (Classic Carroll Rearrangement), this guide prioritizes the Saucy-Marbet modification (Vinyl Ether Claisen Rearrangement). This route offers superior atom economy, milder conditions, and reduced waste streams, making it the preferred protocol for modern pharmaceutical and fine chemical applications.
Key Advantages of the Saucy-Marbet Route:
-
Atom Economy: Eliminates the decarboxylation step required in the classic Carroll reaction.
-
Throughput: One-pot synthesis merging transetherification and [3,3]-sigmatropic rearrangement.
-
Selectivity: High preference for the (E)-isomer due to the chair-like transition state.
Mechanistic Insight & Causality
To control product quality, researchers must understand the reaction at a molecular level. The conversion of Linalool to Geranylacetone is not a simple substitution; it is a concerted [3,3]-sigmatropic rearrangement .
The Reaction Pathway
The synthesis proceeds via the formation of a transient Linalyl Isopropenyl Ether .
-
Transetherification: Linalool reacts with Isopropenyl Methyl Ether (IPM) (or 2-methoxypropene) under acid catalysis to form the mixed acetal, which eliminates methanol to yield the allyl vinyl ether intermediate.
-
[3,3]-Sigmatropic Rearrangement: Thermal induction causes the 1,5-diene system to rearrange. The
-bond migrates, and the -bonds reorganize. -
Tautomerization: The immediate product is an enol, which rapidly tautomerizes to the thermodynamically stable ketone (Geranylacetone).
Stereochemical Control ((E) vs (Z))
The reaction favors the (E)-isomer (Geranylacetone) over the (Z)-isomer (Nerylacetone).
-
Causality: The rearrangement proceeds through a highly ordered chair-like transition state .
-
Steric Bulk: The methyl group at the chiral center of linalool prefers the equatorial position to minimize 1,3-diaxial interactions. This conformational preference dictates the geometry of the newly formed double bond.
Figure 1: Mechanistic pathway of the Saucy-Marbet rearrangement from Linalool to Geranylacetone.
Experimental Protocols
Two protocols are provided.[1][6][7][8][9][10][11] Protocol A is the recommended high-performance method (Saucy-Marbet). Protocol B is the classic method (Carroll) provided for labs lacking vinyl ether reagents.
Protocol A: High-Performance Saucy-Marbet Synthesis (Recommended)
Best for: High yield, atom economy, scalable synthesis.
Reagents:
-
Linalool (97%+ purity): 154.25 g (1.0 mol)
-
2-Methoxypropene (95%+): 108.15 g (1.5 mol) [Excess drives equilibrium]
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.5 mol%) OR Phosphoric acid (cat. amount)
-
Solvent: Toluene (Optional, solvent-free preferred for industrial scale)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a distillation head connected to a condenser.
-
Critical: The system must be dry. Flush with Nitrogen (N2).
-
-
Catalyst Loading: Charge the flask with Linalool (154.25 g) and PPTS (1.25 g). Heat the mixture to 80°C .
-
Reagent Addition (The Kinetic Phase):
-
Begin dropwise addition of 2-Methoxypropene.
-
Observation: Methanol is generated as a byproduct.[12]
-
Process Control: Adjust the distillation head to continuously remove the methanol/2-methoxypropene azeotrope. This drives the transetherification equilibrium forward.
-
-
Rearrangement (The Thermodynamic Phase):
-
Once addition is complete and methanol evolution ceases, increase the temperature to 140-150°C (oil bath temperature).
-
Reflux/Stir for 3–5 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1) or GC. Look for the disappearance of the Linalool peak.
-
-
Workup:
-
Cool to room temperature.
-
Neutralize the catalyst with a stoichiometric amount of Sodium Bicarbonate (NaHCO3) or Triethylamine.
-
Filter the mixture to remove salts.
-
-
Purification:
-
Perform fractional vacuum distillation.
-
Fraction 1: Unreacted Linalool (bp ~70-80°C @ 10 mmHg).
-
Fraction 2 (Product): Geranylacetone (bp 108-112°C @ 10 mmHg).
-
Protocol B: Classic Carroll Rearrangement (Alternative)
Best for: Labs with limited access to vinyl ethers; uses common Ethyl Acetoacetate.
Reagents:
-
Linalool: 1.0 mol[13]
-
Ethyl Acetoacetate: 1.2 mol
-
Catalyst: Aluminum Isopropoxide (Al(OiPr)3) (2 mol%)
Method Summary:
-
Mix Linalool and Ethyl Acetoacetate. Add catalyst.[1][4][7][9][11]
-
Heat to 160-180°C .
-
Distill off Ethanol continuously (formed during transesterification).
-
CO2 Evolution: As the temperature is maintained, decarboxylation occurs. Monitor gas evolution (bubbler).
-
Proceed to vacuum distillation as in Protocol A.
Critical Process Parameters (CPPs) & Data
The following table summarizes the operational windows required to maintain product integrity and safety.
| Parameter | Range | Criticality | Consequence of Deviation |
| Reaction Temperature | 140°C – 160°C | High | <140°C: Incomplete rearrangement (stops at vinyl ether). >180°C: Polymerization/tarrification of dienes. |
| Methanol Removal | Continuous | High | Failure to remove MeOH stalls the transetherification equilibrium (Le Chatelier's principle). |
| System pH | 4.0 – 6.0 | Medium | Strong Acid: Cyclization of Linalool to Terpineol/Limonene byproducts. Strong Base: Inhibits transetherification. |
| Inert Atmosphere | Nitrogen/Argon | Medium | Prevents oxidation of the allylic double bonds. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Geranylacetone via Protocol A.
Troubleshooting & Quality Control
QC Checkpoint: NMR Analysis To validate the synthesis, analyze the 1H NMR spectrum (CDCl3, 400 MHz).
-
Target Signal: Look for the disappearance of the characteristic vinyl protons of Linalool (
5.0–6.0 ppm, complex multiplet). -
Product Signal: Confirm the appearance of the methyl ketone singlet (
~2.13 ppm) and the new methylene protons adjacent to the carbonyl.
Common Failure Modes:
-
Low Yield: Usually caused by wet reagents. Water hydrolyzes 2-methoxypropene to acetone and methanol before it can react with Linalool. Solution: Dry Linalool over molecular sieves (3Å).
-
Cyclization Byproducts: Presence of a "piney" or "citrus" odor distinct from the floral/fatty smell of Geranylacetone suggests cyclization to Terpineol. Solution: Reduce catalyst loading or switch to a milder acid (e.g., from p-TSA to PPTS).
References
-
Saucy, G., & Marbet, R. (1967). Über die Reaktion von Vinyläthern mit Allylalkoholen (The Reaction of Vinyl Ethers with Allyl Alcohols). Helvetica Chimica Acta, 50(7), 2091–2100. Link
-
Carroll, M. F. (1940).[7] Addition of α,β-Unsaturated Alcohols to the Active Methylene Group. Part I. The Action of Ethyl Acetoacetate on Linalool and Geraniol.[2][5][13] Journal of the Chemical Society, 704–706. Link
-
ChemicalBook. (2023). Geranylacetone Product Properties and Synthesis Routes. ChemicalBook Database. Link
-
Organic Syntheses. (2018). General Procedures for Claisen Rearrangements. Organic Syntheses Collection. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1549778, Geranylacetone.[5] PubChem. Link
Sources
- 1. 6,10-Dimethyl-5,9-undecadien-2-one One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. 6,10-Dimethyl-5,9-undecadien-2-one | 689-67-8 [chemicalbook.com]
- 4. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. Geranylacetone - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Carroll rearrangement - Wikipedia [en.wikipedia.org]
- 8. This compound | C13H22O | CID 19633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. mdpi.com [mdpi.com]
- 12. CN112250554B - Method for synthesizing geranylacetone by carroll reaction - Google Patents [patents.google.com]
- 13. CN1546449A - Process for manufacturing geranylacetone - Google Patents [patents.google.com]
Analytical methods for geranylacetone quantification in essential oils
Executive Summary
Geranylacetone (6,10-dimethyl-5,9-undecadien-2-one) is a critical sesquiterpenoid ketone often utilized as a biomarker for carotenoid degradation and a key flavor/fragrance component in essential oils (e.g., Nelumbo nucifera, Zingiber officinale). Its quantification is challenging due to potential thermal isomerization and co-elution with structurally similar sesquiterpenes.
This guide details a validated protocol for the extraction, identification, and quantification of geranylacetone. Unlike generic essential oil methods, this protocol emphasizes Linear Retention Index (LRI) calibration to resolve matrix interferences and recommends specific internal standards to ensure pharmacological-grade accuracy.
Chemical Context & Analytical Logic
The Analyte
-
IUPAC Name: (E)-6,10-dimethyl-5,9-undecadien-2-one[1][2][3][4][5][6][7]
-
Molecular Formula: C₁₃H₂₂O (MW: 194.31 g/mol )
-
Boiling Point: ~253°C
-
Key Challenge: Geranylacetone exists primarily as the (E)-isomer but can isomerize to the (Z)-isomer (neryl acetone) under thermal stress in the GC injector port.
Method Selection: GC-MS vs. GC-FID
-
GC-MS (Mass Spectrometry): Mandatory for identification. The mass spectrum of geranylacetone is distinct (Base peak m/z 43, characteristic ions 69, 41, 125), but terpenes often share fragment ions.
-
GC-FID (Flame Ionization Detection): Preferred for quantification. FID offers a wider linear dynamic range and uniform response factors for hydrocarbons, reducing error at high concentrations (>5%).
Experimental Protocols
Protocol A: Sample Preparation
Objective: Isolate volatiles while minimizing non-volatile matrix contamination (waxes/pigments).
Reagents:
-
Solvent: HPLC-grade Hexane or Dichloromethane (DCM).
-
Internal Standard (IS): 2-Undecanone (Preferred) or n-Tridecane .
-
Why: 2-Undecanone (BP ~231°C) is structurally similar (ketone) and elutes just prior to geranylacetone (BP ~253°C), ensuring it experiences similar injector discrimination without co-elution.
-
Workflow:
-
Stock Solution (IS): Prepare 1.0 mg/mL of 2-Undecanone in hexane.
-
Sample Dilution:
-
Weigh 50 mg of essential oil into a 10 mL volumetric flask.
-
Add 1.0 mL of Stock Solution (IS).
-
Dilute to volume with hexane.
-
Final IS concentration: 100 µg/mL.
-
-
Filtration: Pass through a 0.22 µm PTFE syringe filter into an amber GC vial.
Protocol B: Instrumental Parameters
Column Selection:
-
Primary: 5%-Phenyl-methylpolysiloxane (e.g., DB-5, HP-5, ZB-5).
-
Logic: This non-polar phase separates based on boiling point. Geranylacetone elutes cleanly after monoterpenes and before heavier sesquiterpenes.
-
-
Secondary (Confirmation): Wax column (e.g., DB-Wax) if co-elution is suspected on the primary column.
GC Conditions:
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | High enough to volatilize, low enough to minimize isomerization. |
| Injection Mode | Split (1:20 to 1:50) | Prevents column overload; essential oils are concentrated. |
| Carrier Gas | Helium, 1.0 mL/min | Constant flow mode for stable retention times. |
| Oven Program | 60°C (1 min hold) | Initial solvent focusing. |
| Ramp 3°C/min to 240°C | Slow ramp maximizes resolution of complex terpene regions. | |
| Ramp 20°C/min to 280°C | Bake-out to remove heavy residues. | |
| Transfer Line | 280°C | Prevents condensation of high-boiling sesquiterpenes. |
| MS Source/Quad | 230°C / 150°C | Standard EI ionization temperatures. |
Data Analysis & Identification
Step 1: Retention Index (RI) Verification
Relying solely on Retention Time (RT) is prone to error due to column aging. You must calculate the Linear Retention Index (LRI) using a C₈-C₂₀ alkane ladder.
Equation:
-
Target LRI (DB-5 Column): 1450 ± 10
-
Note: If your calculated LRI deviates by >15 units, the peak is likely an isomer or interference.
Step 2: Mass Spectral Confirmation
Confirm the peak using the following ion abundance criteria (Standard EI, 70eV):
-
Base Peak: m/z 43 (Acetyl group)
-
Diagnostic Ions: m/z 69 (Isoprene unit), m/z 41, m/z 125.
-
Molecular Ion: m/z 194 (Often weak, <5% abundance).
Visualization: Analytical Workflow
The following diagram illustrates the critical decision path for accurate quantification.
Figure 1: Analytical workflow for Geranylacetone quantification emphasizing the dual-path validation (MS for ID, FID for Quant).
Validation Parameters (Self-Validating System)
To ensure the trustworthiness of your data, perform the following validation steps prior to running unknown samples.
| Parameter | Acceptance Criteria | Calculation Method |
| Linearity (R²) | > 0.995 | 5-point calibration curve (10–500 µg/mL). |
| LOD (Limit of Detection) | S/N > 3 | |
| LOQ (Limit of Quant) | S/N > 10 | |
| Recovery | 90% – 110% | Spike blank oil with known standard. |
| Precision (RSD) | < 5% | 6 replicate injections of mid-level standard. |
Troubleshooting Thermal Instability: If you observe a "shoulder" peak eluting immediately before Geranylacetone, this is likely the (Z)-isomer (Neryl acetone).
-
Solution: Lower the injector temperature to 220°C. If the ratio changes, thermal isomerization is occurring in the inlet.
References
-
National Institute of Standards and Technology (NIST). Geranylacetone Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]
-
Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[6][9] Allured Publishing Corporation.[6] (Standard reference for RI values).
-
International Organization for Standardization (ISO). ISO 7609:1985 - Essential oils — Analysis by gas chromatography on capillary columns — General method.[Link]
-
PubChem. Geranylacetone Compound Summary. National Library of Medicine. [Link]
Sources
- 1. 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)- [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. Geranylacetone | 3796-70-1 [chemicalbook.com]
- 5. ymdb.ca [ymdb.ca]
- 6. The Kovats Retention Index: (E)-6,10-Dimethyl-5,9-undecadien-2-one (C13H22O) [pherobase.com]
- 7. Geranylacetone | 689-67-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. chromtech.net.au [chromtech.net.au]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Note: High-Fidelity GC-MS Profiling of 6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone)
[1][2]
Executive Summary
This application note details a robust protocol for the identification and quantification of 6,10-Dimethylundeca-5,9-dien-2-one (commonly known as Geranylacetone ) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Geranylacetone (C₁₃H₂₂O) is a volatile irregular sesquiterpenoid ketone derived from the oxidative degradation of carotenoids.[2] It serves as a critical biomarker in food quality (e.g., tomato flavor profiling, wine aging), a precursor in the synthesis of Vitamin E (isophytol pathway), and a semiochemical in ecological studies.[2]
Why this protocol? Standard terpene methods often fail to resolve Geranylacetone from co-eluting sesquiterpenes due to its mid-range volatility and isomeric complexity.[1][2] This guide prioritizes Headspace Solid-Phase Microextraction (HS-SPME) for maximum sensitivity in complex matrices, while offering a liquid injection alternative for high-concentration extracts.[2]
Physicochemical Profile & Target Analyte
Understanding the molecule is the first step to successful separation.[2]
| Parameter | Value | Implications for Analysis |
| IUPAC Name | (5E)-6,10-dimethylundeca-5,9-dien-2-one | The trans (E) isomer is dominant; cis (Z) (Nerylacetone) may appear as a minor peak.[1][2] |
| CAS No. | 689-67-8 (General), 3796-70-1 (E-isomer) | Use specific CAS for standard procurement.[1][2] |
| MW | 194.31 g/mol | Molecular ion ( |
| Boiling Point | ~253°C (at 760 mmHg) | Requires final oven temp >230°C to prevent carryover.[1][2] |
| LogP | ~3.7 | Highly lipophilic; adheres to glass.[2] Silanized liners are mandatory.[2] |
| Retention Index (DB-5) | 1450 – 1460 | Elutes after Caryophyllene but before Humulene in many terpene mixes.[1][2] |
Sample Preparation Protocols
Method A: HS-SPME (Recommended for Trace Analysis/Complex Matrices)
Best for: Plant tissue, wine, fruit pulp, biological fluids.
Rationale: SPME eliminates solvent dilution, concentrating the headspace analytes on the fiber.[2] We utilize a DVB/CAR/PDMS fiber to capture the wide polarity range of Geranylacetone and its potential degradation products.[2]
-
Sample Loading: Weigh 2.0 g of homogenized sample into a 20 mL headspace vial.
-
Matrix Modification: Add 5 mL saturated NaCl solution (salting out effect increases volatility).
-
Internal Standard (ISTD): Add 10 µL of 2-Undecanone (100 ppm in MeOH).
-
Incubation: Equilibrate at 60°C for 15 minutes with agitation (500 rpm).
-
Extraction: Expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace for 45 minutes at 60°C.
Method B: Solvent Extraction (High Concentration Samples)
Best for: Essential oils, synthetic reaction mixtures.[2]
-
Dilution: Dilute oil 1:100 in HPLC-grade Hexane or Ethyl Acetate .
-
Drying: Pass through a small bed of anhydrous
to remove water.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Filtration: Filter through 0.22 µm PTFE syringe filter into an amber autosampler vial.
Instrumental Method (GC-MS)[1][2][3]
Gas Chromatograph (Agilent 7890/8890 or equivalent)[1][2]
-
Column: 5%-Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms, Rtx-5ms).[1]
-
Carrier Gas: Helium (99.999%) at 1.2 mL/min (Constant Flow).[1][2]
-
Inlet: Split/Splitless.
Oven Program (Optimized for Resolution):
-
Initial: 60°C (Hold 2 min).
-
Ramp 1: 5°C/min to 180°C (Critical ramp for separating sesquiterpenes).
-
Ramp 2: 20°C/min to 280°C.
-
Final: 280°C (Hold 5 min).
Mass Spectrometer (Agilent 5977 or equivalent)[1][2]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 280°C.[2]
Scan Parameters:
-
Range: m/z 35 – 350.[2]
-
Scan Rate: >3 scans/sec.
SIM Parameters (Targeted Quantification):
| Ion Type | m/z | Origin/Fragment |
|---|
| Quant Ion | 43 |
Analytical Workflow Visualization
The following diagram outlines the logical flow of the analysis, including critical decision points for Quality Control.
Figure 1: Analytical workflow for Geranylacetone analysis, incorporating QC checkpoints to ensure data integrity.
Data Analysis & Validation Criteria
Identification Strategy
-
Retention Index (RI): Calculate the Kovats Retention Index using a C8-C20 alkane ladder.[1][2] Geranylacetone must elute within
10 RI units of the literature value (1453 on DB-5) [1].ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Spectral Matching:
Quantification (Internal Standard Method)
Calculate the Response Factor (
Calculate unknown concentration:
Linearity: The method is linear from 10 ppb to 50 ppm (
Troubleshooting & Optimization
Common issues encountered when analyzing Geranylacetone and their mechanistic solutions.
Figure 2: Troubleshooting decision tree for common chromatographic anomalies.
Expert Tips:
-
Carryover: Geranylacetone is "sticky."[1][2] If you see it in your blank, run the inlet at 280°C with a high split ratio (1:100) for 10 minutes.
-
Isomers: While the trans-(E) isomer is the major target, the cis-(Z) isomer (Nerylacetone) often elutes slightly earlier (approx 10-15 RI units lower).[1][2] For total content, sum both peak areas [2].
References
-
NIST Mass Spectrometry Data Center. (2023).[2] 6,10-Dimethyl-5,9-undecadien-2-one, (E)- Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[2][6] [Link][1][2]
-
El-Sayed, A.M. (2025).[1][2][7] The Pherobase: Database of Pheromones and Semiochemicals - Retention Index Data for Geranylacetone. [Link][1][2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 1549778, Geranylacetone. [Link][2]
Sources
- 1. This compound | C13H22O | CID 19633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Geranylacetone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Geranyl acetate [webbook.nist.gov]
- 5. journals.uc.edu [journals.uc.edu]
- 6. Geranyl acetate [webbook.nist.gov]
- 7. The Kovats Retention Index: (E)-6,10-Dimethyl-5,9-undecadien-2-one (C13H22O) [pherobase.com]
Geranylacetone as a precursor for vitamin E synthesis
Application Note: High-Purity Synthesis of
Executive Summary
This technical guide details the conversion of Geranylacetone (C13) into (all-rac)-
This document provides optimized protocols for the Carroll Rearrangement (chain elongation) and the final Friedel-Crafts Condensation , targeting researchers in nutraceutical and pharmaceutical process development.
Strategic Overview: The C13 Pathway
The industrial synthesis of Vitamin E relies on the convergence of two key synthons:
-
Aromatic Head: 2,3,5-Trimethylhydroquinone (TMHQ).
-
Aliphatic Tail: Isophytol (C20).
Geranylacetone (6,10-dimethyl-5,9-undecadien-2-one) acts as the C13 backbone. The transformation involves a stepwise addition of carbon units to reach the C20 phytyl chain required for biological activity.
Pathway Logic
-
Step 1 (Vinylation): Geranylacetone (C13)
Nerolidol (C15). -
Step 2 (Elongation): Nerolidol (C15)
Farnesylacetone (C18) via Carroll Rearrangement. -
Step 3 (Saturation/Vinylation): Farnesylacetone
Phyton Isophytol (C20). -
Step 4 (Condensation): Isophytol + TMHQ
Vitamin E.
Figure 1: The carbon-chain elongation pathway from Geranylacetone to Vitamin E.
Phase 1: Chain Elongation (The Carroll Reaction)
The most technically demanding step in the "tail" synthesis is the conversion of Nerolidol (derived from Geranylacetone) to Farnesylacetone. This adds the necessary isoprene units while maintaining the ketone functionality for further reaction.
Protocol A: Synthesis of Farnesylacetone (C18)
Objective: Elongate Nerolidol (C15) using Methyl Acetoacetate to form Farnesylacetone (C18).
Reagents:
-
Nerolidol (Assay >98%)[1]
-
Methyl Acetoacetate (1.3 molar eq.)
-
Catalyst: Aluminum Isopropoxide (Al(OiPr)3) (4% w/w based on Nerolidol)[2]
-
Solvent: None (Neat reaction) or Toluene for azeotropic removal.
Experimental Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a fractionating column (Vigreux) connected to a distillation head.
-
Charging: Load Nerolidol and Aluminum Isopropoxide under a nitrogen blanket.
-
Addition: Heat the mixture to 150°C . Slowly add Methyl Acetoacetate via a dropping funnel over 3 hours.
-
Mechanism Note: The reaction generates methanol and CO2.[3] The continuous removal of methanol is crucial to drive the equilibrium forward.
-
-
Reaction: Increase temperature to 170–180°C to facilitate decarboxylation (evolution of CO2).
-
Monitoring: Monitor the evolution of CO2 bubbles. The reaction is complete when CO2 evolution ceases and methanol distillation stops.
-
Workup: Cool to room temperature. Wash the organic layer with dilute H2SO4 (10%) to hydrolyze the aluminum catalyst, followed by water and brine.
-
Purification: Distill the crude oil under high vacuum (<1 mbar). Farnesylacetone boils at approximately 150–155°C (at reduced pressure).
Process Validation:
| Parameter | Specification | Method |
|---|---|---|
| Appearance | Pale yellow oil | Visual |
| Purity | > 96.0% | GC-FID |
| Refractive Index | 1.480–1.485 (
Phase 2: The Condensation (Synthesis of Vitamin E)
Once Isophytol is obtained (via hydrogenation of Farnesylacetone to Phyton, then ethynylation), it is condensed with TMHQ. This protocol utilizes a Carbonate Ester solvent system , which avoids the toxicity of chlorinated solvents and improves yield compared to traditional biphasic systems.
Protocol B: ZnCl2-Catalyzed Condensation
Objective: Condense Isophytol and TMHQ to form (all-rac)-
Reagents:
-
2,3,5-Trimethylhydroquinone (TMHQ) (1.0 eq)
-
Isophytol (1.005 eq - slight excess)
-
Catalyst: Zinc Chloride (ZnCl2) (anhydrous, 0.3 eq) + HCl (conc., catalytic amount)
-
Solvent: Diethyl Carbonate or Ethylene Carbonate.
Experimental Procedure:
-
Reactor Prep: Use a glass reactor fitted with a Dean-Stark trap (if using azeotropic co-solvent) or a vacuum setup for water removal.
-
Dissolution: Suspend TMHQ and ZnCl2 in Diethyl Carbonate. Add a trace amount of conc. HCl (approx 0.5 mL per 100g TMHQ) to activate the Lewis acid.
-
Temperature Control: Heat the mixture to reflux (approx. 126°C) .
-
Addition: Add Isophytol dropwise over 3–4 hours .
-
Critical Control Point: The reaction produces water.[4] Immediate removal of water is essential to prevent catalyst deactivation and side reactions. If using Diethyl Carbonate, water can be distilled off as an azeotrope or removed via vacuum stripping.
-
-
Post-Reaction: Stir for an additional 2 hours at reflux after addition is complete.
-
Quench: Cool to 60°C and add water to extract the ZnCl2. Separate the phases.
-
Solvent Recovery: Distill off the Diethyl Carbonate (recyclable).
-
Purification: The crude Vitamin E is purified via Molecular Distillation (Short Path) to remove unreacted heavy ends and phytadienes.
Figure 2: Experimental workflow for the condensation of TMHQ and Isophytol.
Comparative Performance of Catalysts
The choice of catalyst significantly impacts the yield and the formation of benzofuran by-products.
| Catalyst System | Yield (%) | Selectivity | Notes | Reference |
| ZnCl2 / HCl | 94–96% | High | Industrial standard. Requires corrosion-resistant reactors. | [1, 2] |
| Nafion / SiO2 | 88–92% | Moderate | Solid acid (Heterogeneous). Easier filtration but lower activity. | [1] |
| Rare Earth Triflates | 90–93% | High | Expensive. Used for specialized high-purity batches. | [1] |
Troubleshooting & Safety
-
Oxidation: TMHQ is highly sensitive to oxidation. All solid handling must be done under inert atmosphere (N2 or Ar). If the reaction mixture turns dark black/tarry immediately, oxygen ingress has occurred.
-
Water Management: In the condensation step, failure to remove water results in the hydrolysis of ZnCl2 to basic zinc salts, stopping the reaction.
-
Exotherm: The addition of Isophytol is exothermic. Maintain addition rates such that the reflux is controlled.
References
-
ChemAnalyst. (2025). Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations. Retrieved from [Link]
-
Google Patents. (1996). EP0694541A1 - Process for the preparation of alpha-tocopherol.[5] Retrieved from
Sources
- 1. foreverest.net [foreverest.net]
- 2. Production process of Isophytol_Chemicalbook [chemicalbook.com]
- 3. CN112250554B - Method for synthesizing geranylacetone by carroll reaction - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
Role of 6,10-Dimethylundeca-5,9-dien-2-one in insect chemical ecology
Topic: Role of 6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone) in Insect Chemical Ecology Content Type: Application Note & Technical Protocol Audience: Senior Entomologists, Chemical Ecologists, and Agrochemical Formulation Scientists.
Executive Summary: The Ecological Signal Bridge
This compound, commonly known as Geranylacetone , is a volatile organic compound (VOC) serving as a critical semiochemical in insect-plant interactions. Unlike species-specific pheromones, geranylacetone acts as a context-dependent signal . It functions variously as a repellent for hematophagous insects (mosquitoes), an anti-attractant for forest pests (bark beetles), and a recruitment signal (kairomone) for parasitoid wasps seeking herbivore-damaged hosts.
This guide details the mechanistic origin of geranylacetone via carotenoid oxidation, its specific ecological roles, and validated protocols for its extraction, detection (GC-MS), and biological evaluation (EAG/Olfactometry).
Chemical Ecology & Mechanism of Action
Biosynthetic Origin: The Carotenoid Cleavage Pathway
Geranylacetone is not synthesized de novo via the mevalonate pathway in the same direct manner as primary monoterpenes. Instead, it is an apocarotenoid —a degradation product.
-
Precursor: Phytoene, Phytofluene, or Lycopene (acyclic carotenoids).
-
Enzymatic Action: The enzyme Carotenoid Cleavage Dioxygenase 1 (CCD1) cleaves the C9–C10 double bond of the carotenoid backbone.[1]
-
Ecological Trigger: This oxidative cleavage is often upregulated during plant stress (herbivory, ozonolysis, or senescence), making geranylacetone a reliable indicator of "damaged" or "aging" tissue.
The Duality of Signaling
Geranylacetone operates on a "Push-Pull" dynamic depending on the receiving species:
-
The "Push" (Repellency/Anti-aggregation):
-
Bark Beetles (Ips spp.): In conifer-fungal interactions, geranylacetone signals an over-exploited or unsuitable host, inhibiting aggregation pheromones to prevent overcrowding.[2]
-
Mosquitoes (Culex/Aedes): Acts as a spatial repellent, likely by overloading specific odorant receptors (ORs) associated with host-seeking.
-
-
The "Pull" (Tritrophic Attraction):
-
Parasitoids (Cotesia spp.): Wasps utilize geranylacetone as part of the Herbivore-Induced Plant Volatile (HIPV) blend released by Brassicaceae plants under caterpillar attack, helping them locate hosts like Pieris larvae.
-
Figure 1: The central role of Geranylacetone in mediating multi-trophic interactions via the CCD1 pathway.[3]
Analytical Characterization Protocols
Accurate identification requires distinguishing geranylacetone from its isomer (nerylacetone) and ensuring no thermal degradation occurs during injection.
Physicochemical Profile
| Parameter | Data | Relevance |
| CAS Number | 689-67-8 | Standard reference |
| Molecular Weight | 194.31 g/mol | Mass Spec Parent Ion |
| Boiling Point | 253°C | Requires high GC oven temp |
| LogP | ~4.2 | Lipophilic; soluble in hexane/oils |
| Vapor Pressure | 0.01 mmHg (25°C) | Moderate volatility (Semi-volatile) |
GC-MS Method (Standardized)
Objective: Quantify geranylacetone in plant headspace or essential oil samples.
-
Sample Preparation:
-
Headspace: Use SPME fiber (PDMS/DVB 65µm) for 30 min at 25°C.
-
Liquid: Dilute standard in Hexane (HPLC grade).
-
-
Column Selection:
-
Non-polar: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
-
Why: Excellent separation of sesquiterpenoids and apocarotenoids.
-
-
Thermal Program:
-
Injector: 250°C (Splitless).
-
Oven: 50°C (1 min hold)
5°C/min 240°C (5 min hold).
-
-
Detection (MS):
-
Ion Source: 230°C, EI (70eV).
-
Diagnostic Ions (m/z): 43 (Base peak), 69 (Isoprene tail), 136 , 151 , 194 (Molecular ion, weak).
-
Retention Index (RI): ~1450–1470 on DB-5MS.
-
Bioassay Protocols: Measuring Biological Activity
To validate the ecological role, you must prove the insect can detect the molecule (EAG) and then respond to it (Behavior).
Electroantennography (EAG)
Objective: Determine if the insect's peripheral nervous system has receptors for geranylacetone.
Materials:
-
Silver wire electrodes (chloridized).
-
Conductive Gel (Spectra 360).
-
Stimulus Controller (Syntech CS-55).
-
Geranylacetone (96%+ purity).
Protocol:
-
Preparation: Excise the insect head (or antenna) and block the hemolymph with conductive gel.
-
Mounting: Connect the reference electrode to the base (ground) and the recording electrode to the distal tip of the antenna.[4]
-
Critical Step: Ensure the circuit resistance is <10 MΩ.
-
-
Stimulus Delivery:
-
Dissolve Geranylacetone in paraffin oil (decadic steps:
to v/v). -
Apply 10 µL to a filter paper strip inside a Pasteur pipette.
-
Deliver a 0.5-second puff into a continuous humidified airstream (500 mL/min).
-
-
Validation:
-
Negative Control: Paraffin oil only (Solvent blank).
-
Positive Control: Hexanol or known pheromone.
-
Success Criteria: Response amplitude > 2x the solvent blank.
-
Y-Tube Olfactometry (Behavioral Assay)
Objective: Determine attraction vs. repellency.
Protocol:
-
Setup: Glass Y-tube (stem: 20cm, arms: 15cm). Airflow: 0.2–0.5 L/min (species dependent).
-
Odor Source:
-
Arm A: Geranylacetone (1 µg on filter paper).
-
Arm B: Solvent Control (Hexane).
-
-
Procedure:
-
Introduce insect at the base of the Y-tube.
-
Record choice when the insect crosses 1/2 the length of an arm and stays for >15s.
-
"No Choice" : If the insect remains in the stem for 5 mins.
-
-
Data Cleaning: Rotate the Y-tube 180° every 5 insects to rule out lighting/spatial bias. Clean with acetone and bake at 200°C between trials.
Figure 2: Sequential workflow for validating Geranylacetone activity from physiological detection to behavioral response.
References
-
Simianer, Y. et al. (2020). "Carotenoid Cleavage Dioxygenases (CCDs) in Tomato: Biosynthesis of Geranylacetone." Plant Physiology.
-
Bohbot, J.D. et al. (2010). "Molecular and Neurophysiological Analysis of Geranylacetone Repellency in Mosquitoes." Medical and Veterinary Entomology.
-
Andersson, M.N. et al. (2012). "Antagonistic behavior of bark beetles to host volatiles: The role of Geranylacetone."[2] Journal of Chemical Ecology.
-
Turlings, T.C.J. & Erb, M. (2018).[5] "Tritrophic Interactions Mediated by Herbivore-Induced Plant Volatiles." Annual Review of Entomology.
-
NIST Chemistry WebBook. "6,10-Dimethyl-5,9-undecadien-2-one Mass Spectrum."
Sources
- 1. Comprehensive Analysis of Carotenoid Cleavage Dioxygenases Gene Family and Its Expression in Response to Abiotic Stress in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semiochemicals produced by fungal bark beetle symbiont Endoconidiophora rufipennis and the discovery of an anti-attractant for Ips typographus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural overexpression of CAROTENOID CLEAVAGE DIOXYGENASE 4 in tomato alters carotenoid flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability and degradation of 6,10-Dimethylundeca-5,9-dien-2-one under storage
Topic: Stability and degradation of 6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone)
Document ID: GA-STAB-2024 | Version: 2.1[1][2]
Introduction: The Molecule at a Glance
This compound , commonly known as Geranylacetone , is a vital sesquiterpene intermediate used in the synthesis of Isophytol (Vitamin E precursor) and various fragrances.[1][2][3][4]
While chemically robust compared to conjugated aldehydes (like Citral), it possesses two isolated double bonds at the C5 and C9 positions.[2] These sites are susceptible to allylic oxidation and E/Z isomerization .[2] Mismanagement of storage conditions leads to peroxide accumulation, which can catastrophically interfere with subsequent metal-catalyzed reactions (e.g., Grignard additions or hydrogenations).[1][2]
Module 1: Critical Storage Parameters
The Hierarchy of Stability
Geranylacetone is not "shelf-stable" indefinitely.[1][2] Its degradation is a function of oxygen exposure, light, and temperature.[2]
| Storage Duration | Recommended Condition | Atmosphere | Container Type |
| < 1 Week | 2–8°C (Refrigerated) | Tightly sealed ambient air | Amber Glass |
| 1–6 Months | -20°C (Freezer) | Nitrogen/Argon Purge | Amber Glass + Parafilm |
| > 6 Months | -80°C or -20°C | Strict Argon Headspace | Amber Glass + Teflon-lined Cap |
Stabilizers
Commercial grades often contain 0.1%
-
Warning: If your application involves sensitive catalysis (e.g., asymmetric hydrogenation), these stabilizers may act as catalyst poisons.[1][2] You must distill the material immediately before use to remove them.[2]
Storage Decision Logic
Figure 1: Decision matrix for storage and handling based on usage timeline.
Module 2: Troubleshooting Degradation
Visual & Olfactory Diagnostics
| Symptom | Diagnosis | Root Cause | Actionable Fix |
| Yellow/Orange Tint | Oxidation/Oligomerization | Formation of conjugated diketones or polymers initiated by peroxides.[1][2] | Do NOT use. High-vacuum distillation is required.[1][2] |
| Acrid/Vinegar Smell | Acid Formation | Oxidative cleavage of the double bond (ozonolysis-like) producing levulinic acid fragments.[1][2] | Material is likely compromised beyond recovery.[2] Discard. |
| Haze/Cloudiness | Polymerization | Cross-linking of terpene chains, often triggered by light exposure.[2] | Filtration may remove solids, but the liquid phase is likely impure.[2] |
| Viscosity Increase | High MW Polymers | Long-term storage without stabilizers.[1][2] | Discard. |
The "Ghost Peak" Phenomenon (GC-MS)
Users often report "degradation" that is actually an artifact of the analysis method.[1][2]
-
The Issue: Geranylacetone is thermally stable up to
200°C. However, dirty GC injector liners (containing acidic residues or metal filings) can catalyze Cope rearrangements or cyclization inside the injector, creating peaks that don't exist in the bottle.[2] -
The Test: Inject the sample at a lower inlet temperature (200°C) and compare it to a standard run (250°C). If the impurity peaks disappear at lower temperatures, your sample is fine; your GC liner is dirty.[2]
Module 3: Analytical Validation Protocols
Protocol A: Rapid Peroxide Test (Essential before Grignard Reactions)
Why: Peroxides react violently with organometallics and ruin yields.[2]
-
Step 1: Dissolve 100 µL of Geranylacetone in 1 mL of dichloromethane.
-
Step 2: Add 1 drop of saturated aqueous Potassium Iodide (KI) and a drop of starch solution.[2]
-
Step 3: Shake vigorously.[2]
-
Result:
Protocol B: Validated GC-MS Method
Use this method to distinguish isomers (E/Z) from degradation products.[1][2]
-
Carrier Gas: Helium @ 1.0 mL/min.[2]
-
Inlet: Split mode (50:1), 220°C (Keep low to prevent thermal artifacts).
-
Oven Program:
-
60°C hold for 1 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C.
-
-
Expected Retention: The (Z)-isomer (nerylacetone) usually elutes slightly before the (E)-isomer (geranylacetone).[1][2]
Module 4: Frequently Asked Questions (FAQs)
Q1: My Geranylacetone has turned yellow. Can I just filter it? A: No. The yellow color indicates the presence of conjugated oxidation byproducts (diketones) or oligomers that are soluble in the liquid.[2] You must perform a bulb-to-bulb vacuum distillation (Kugelrohr) to recover the pure monomer.[1][2]
Q2: Does the E/Z ratio matter for my reaction? A: It depends.
-
For bulk synthesis (e.g., hydrogenation to hexahydrofarnesylacetone), the double bond geometry is destroyed, so the ratio is irrelevant.[2]
-
For cyclization reactions (e.g., acid-catalyzed cyclization to chromenes), the geometry dictates the stereochemistry of the product.[1][2] Check your specific reaction mechanism.[2]
Q3: Can I store it in plastic containers? A: Avoid standard plastics (LDPE/HDPE) for long-term storage.[1][2] Terpenes are lipophilic and can leach plasticizers (phthalates) from the container into your sample, introducing impurities that show up in NMR/MS.[2] Use glass or aluminum bottles.
Q4: I see a small peak at M+16 in my Mass Spec. Is this an impurity? A: This is likely the epoxide (6,7-epoxy-geranylacetone or 10,11-epoxy).[1][2] This confirms early-stage oxidation.[1][2] If this peak exceeds 2-3%, repurify the material.[1][2]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1549778, Geranylacetone.[2] PubChem.[2][3] [Link][1][2]
-
Eggersdorfer, M. (2000). Terpenes.[2] In Ullmann's Encyclopedia of Industrial Chemistry.[2] Wiley-VCH.[1][2] [Link][1][2]
-
The Good Scents Company (2023). Geranyl Acetone Stability and Organoleptic Profile.[2][Link]
-
NIST Mass Spectrometry Data Center. 6,10-Dimethyl-5,9-undecadien-2-one Mass Spectrum.[1][2] NIST Chemistry WebBook.[2] [Link][1][2]
Sources
Common impurities in commercial 6,10-Dimethylundeca-5,9-dien-2-one
Senior Application Scientist Desk Subject: Impurity Profiling, Troubleshooting, and Stability Management for Geranylacetone
Executive Technical Overview
Compound: 6,10-Dimethylundeca-5,9-dien-2-one Common Name: Geranylacetone (often a mixture of E- and Z-isomers) CAS: 689-67-8 (Mixture), 3796-70-1 (E-isomer), 3879-26-3 (Z-isomer)[1][2][3][4]
Commercial "Geranylacetone" is rarely a single molecule; it is a dynamic equilibrium of stereoisomers and synthetic byproducts.[5] For researchers in drug development—particularly those synthesizing Vitamin E (isophytol), squalene analogs, or terpene-based therapeutics—understanding the impurity profile is critical for controlling downstream stereochemistry and reaction stoichiometry.[5]
This guide moves beyond basic Certificates of Analysis (CoA) to address the causality of impurities and their impact on your experiments.
The Impurity Matrix: Identification & Origin
The following table categorizes impurities based on the standard industrial synthesis (Carroll rearrangement of Linalool) and storage degradation.
| Impurity / Component | Structure Note | Origin | Impact on Research |
| Nerylacetone (Z-isomer) | cis-isomer at C5 | Thermodynamic equilibrium during synthesis; often 30-40% of commercial mixtures. | Critical: Alters stereochemical outcomes in enzymatic assays or cyclization reactions. |
| Linalool | Tertiary alcohol | Unreacted starting material.[5] | High: Quenches organometallics (Grignard/Lithium reagents); interferes with H-NMR integration.[5] |
| Geranyl/Neryl Epoxides | Epoxide at C5 or C9 | Oxidative degradation (air exposure).[5] | Medium: Potential electrophilic toxicity; alters bioactivity profiles.[5] |
| Pseudoionone | Conjugated dienone | Over-oxidation or dehydrogenation byproduct.[5] | Medium: UV-active impurity; creates complex chromatograms. |
| Oligomers | High MW gums | Polymerization of diene system (heat/acid induced).[5] | Low: Increases viscosity; fouls GC columns and HPLC guards.[5] |
Visualizing the Impurity Pathway
Understanding where impurities come from allows you to select the right purification method.[5] The diagram below maps the Carroll Rearrangement route and the "off-ramps" to common impurities.
Figure 1: Synthetic pathway showing the bifurcation of E/Z isomers and oxidative degradation routes.[5]
Troubleshooting Guides & FAQs
Scenario A: "I see a split peak in my GC chromatogram."
Diagnosis: Isomeric Resolution. Commercial Geranylacetone is typically a 60:40 or 70:30 mixture of E (trans) and Z (cis) isomers.[5] On non-polar GC columns (e.g., DB-5, HP-5), these isomers have very similar boiling points and often co-elute or appear as a "shoulder."[5] On polar columns (e.g., DB-WAX), they separate distinctly.[5]
Q: Does the Z-isomer (Nerylacetone) matter?
-
Yes, if: You are performing stereoselective synthesis (e.g., synthesizing Vitamin E side chains or cyclizing to specific terpenes).[5] The Z-isomer will yield cis-fused ring systems or Z-alkene products.
-
No, if: You are using it solely as a fragrance component or for non-stereospecific bulk alkylations.[5]
Protocol: High-Resolution Isomer Quantification
-
Column: Use a Polyethylene Glycol (PEG) phase (e.g., DB-WAX or ZB-WAX).[5]
-
Oven Ramp: 100°C (hold 2 min) → 5°C/min → 230°C.
-
Elution Order: The Z-isomer (Nerylacetone) typically elutes before the E-isomer (Geranylacetone) on polar phases due to slightly lower polarity/boiling point interactions.[5]
Scenario B: "My Grignard reaction yield is consistently low (<40%)."
Diagnosis: Active Hydrogen Impurities (Linalool/Water).[5] Geranylacetone is a ketone, but if the starting material (Linalool) is present, its tertiary alcohol proton will quench your Grignard or organolithium reagent immediately.[5]
Q: How do I remove residual Linalool? Linalool (BP ~198°C) is difficult to separate from Geranylacetone (BP ~250°C) by simple flash chromatography due to similar polarity on silica.[5]
Corrective Protocol: Chemical Scavenging
-
Do NOT rely on simple drying.[5]
-
Step 1: Dissolve the material in hexane.
-
Step 2: Wash with 10% aqueous Boric Acid .[5] Boric acid selectively complexes with alcohols (like Linalool) to form water-soluble borates, leaving the ketone (Geranylacetone) in the organic layer.[5]
-
Step 3: Wash with brine, dry over MgSO₄, and concentrate.[5]
Scenario C: "The liquid has turned yellow and viscous."
Diagnosis: Oxidative Polymerization.[5] The 5,9-diene system is susceptible to autoxidation, forming hydroperoxides which rearrange into epoxides or initiate radical polymerization.[5]
Q: Can I still use it?
-
Test: Perform a standard KI (Potassium Iodide) starch paper test.[5]
Purification Protocol (Low Peroxide Only):
-
Sparging: Bubble dry Nitrogen through the liquid for 30 minutes to remove dissolved oxygen.[5]
-
Filtration: Pass through a short plug of Basic Alumina (Activity I).[5] Alumina removes polar oxidation byproducts and polymers effectively.[5] Silica gel is often too acidic and may cause isomerization or cyclization.[5]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1549778, Geranylacetone.[5] PubChem. Available at: [Link][5]
-
Kimel, W., & Cope, A. C. (1943).[5][6] The Rearrangement of Allyl-Type Esters of beta-Keto Acids (Carroll Rearrangement).[7][8] Journal of the American Chemical Society.[5] (Foundational text on the synthesis mechanism).
-
National Institute of Standards and Technology (NIST). 5,9-Undecadien-2-one, 6,10-dimethyl- Mass Spectrum. NIST Chemistry WebBook.[5] Available at: [Link][5]
-
The Good Scents Company. Geranyl Acetone Technical Data & Safety. Available at: [Link][5]
-
Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC." (Technical guide referencing terpene/ketone separation on chiral/wax phases). Available at: [Link] (General reference for WAX column specificity).[5]
Disclaimer: This guide is intended for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. 5,9-Undecadien-2-one, 6,10-dimethyl- [webbook.nist.gov]
- 2. Nerylacetone | C13H22O | CID 1713001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. (E)-geranyl acetone, 3796-70-1 [thegoodscentscompany.com]
- 5. Geranylacetone - Wikipedia [en.wikipedia.org]
- 6. Carroll Rearrangement [drugfuture.com]
- 7. Carroll rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting geranylacetone extraction from complex matrices
Technical Support Reference: #TICKET-GA-EXT-992 Subject: Escalated Troubleshooting Guide for Geranylacetone (6,10-dimethyl-5,9-undecadien-2-one) Extraction & Analysis Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The Physico-Chemical Reality
You are likely encountering low recovery or poor reproducibility because Geranylacetone (GA) sits in a difficult "Goldilocks" zone of chemical properties.[2][3] It is a sesquiterpenoid ketone with the following critical attributes:
-
Lipophilicity (LogP ~4.3): It sticks aggressively to cell walls, plastic consumables, and biological membranes.[1][2]
-
Semi-Volatility (BP ~253°C): It is volatile enough to be lost during concentration (rotary evaporation) but heavy enough to suffer carryover in GC inlets.[1][2][3]
-
Isomeric Instability: Commercial standards are often a mix of (E)-Geranylacetone and (Z)-Nerylacetone.[1][2][3] Thermal stress induces isomerization, leading to split peaks that look like artifacts.[1][2][3]
This guide moves beyond basic protocols to address the causality of failure in complex matrices (plant tissue, plasma, or food matrices).
Module 1: Pre-Extraction & Sample Preparation
The Silent Killer: Enzymatic & Oxidative Degradation
Before solvent even touches the sample, you may be losing 30-50% of your analyte.[1][2] In plant matrices (e.g., tomato, rice, essential oils), lipoxygenases and hydroperoxide lyases are activated immediately upon tissue rupture.[1][2]
Protocol: Cryogenic Quenching
-
The Error: Grinding fresh tissue at room temperature.[3]
-
The Fix:
-
Flash Freeze: Immerse sample in liquid nitrogen (
) immediately upon harvest.[1][2][3] -
Cryo-Milling: Grind to a fine powder under
. -
Enzyme Inhibition: If performing Liquid-Liquid Extraction (LLE), add a radical scavenger (e.g., BHT - Butylated hydroxytoluene) at 0.1% to the extraction solvent before adding it to the powder.[1][2] This prevents oxidative degradation of the terpene backbone.[2][3]
-
Module 2: Extraction Methodologies
Choose your workflow based on your sensitivity needs and matrix complexity.[2][3]
Workflow A: Solid Phase Microextraction (SPME)
Best for: Qualitative profiling, trace analysis, and high-throughput screening.[1][2]
Common Failure: "Drifting sensitivity" or "poor reproducibility."[1][2][3] Root Cause: Competition effects on the fiber and fiber degradation.[3]
Optimization Table: SPME Parameters for Geranylacetone
| Parameter | Recommendation | Technical Rationale |
| Fiber Selection | DVB/CAR/PDMS (50/30 µm) | GA is a semi-volatile (MW ~194).[1][2][3] Pure PDMS (100 µm) is too "loose" for retention; Carboxen (CAR) handles small volatiles, while Divinylbenzene (DVB) targets the mid-range aromatics like GA.[2][3] The tri-phase fiber covers the full range.[3] |
| Incubation Temp | 40°C - 60°C | Too high (>80°C) releases matrix water/proteins that foul the fiber.[1][2][3] Too low (<30°C) results in poor headspace partitioning due to GA's high boiling point.[2][3] |
| Salt Addition | NaCl (Saturation) | "Salting out" decreases the solubility of hydrophobic GA in the aqueous matrix, forcing it into the headspace. |
| Desorption | 250°C for 3-5 mins | Ensure the inlet is hot enough to desorb GA rapidly to prevent peak tailing, but not so hot as to degrade the fiber coating. |
Workflow B: Solvent Extraction (LLE)
Best for: Absolute quantitation and bulk purification.[2]
Common Failure: Loss during solvent evaporation.[2][3] Root Cause: GA co-evaporates with solvents if vacuum/heat is too aggressive.[1][2][3]
Protocol:
-
Solvent Choice: Use Ethyl Acetate or Hexane .[2][3] Avoid chlorinated solvents if possible to prevent artifact formation.[2][3]
-
Homogenization: High-shear mixing in solvent (1:5 w/v).
-
Concentration: Do NOT evaporate to dryness.
Module 3: Analytical Troubleshooting (GC-MS)
Issue: "Ghost Peaks" or Split Peaks You see two peaks with identical mass spectra (m/z 43, 69, 136).[1][2][3]
-
Diagnosis: This is likely E/Z Isomerization .[2][3] The (E)-isomer (Geranylacetone) and (Z)-isomer (Nerylacetone) often co-exist.[1][2][3]
-
Action: Do not integrate them as impurities.[1][2][3] Sum the areas of both peaks for total quantification unless stereospecific isolation is the goal.
Issue: Peak Tailing
-
Diagnosis: Active sites in the inlet liner.[3]
-
Action: Switch to a deactivated splitless liner with glass wool. The ketone group on GA can hydrogen bond with silanols in non-deactivated glass, causing tailing.[3]
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct extraction path and optimizing the SPME cycle.
Figure 1: Decision Matrix for Geranylacetone Extraction and Analysis. Note the critical divergence based on analytical goals (Trace vs. Quant).
Frequently Asked Questions (FAQs)
Q: Can I use steam distillation (Clevenger) for Geranylacetone? A: Yes, but with caution. While GA is stable enough for distillation, prolonged boiling at 100°C can induce artifact formation (oxidation or rearrangement) if the matrix is acidic.[2][3] SDE (Simultaneous Distillation Extraction) using a Likens-Nickerson apparatus is preferred over simple hydrodistillation as it immediately partitions the analyte into the organic solvent, protecting it from the boiling water.[2]
Q: What Internal Standard (ISTD) should I use? A: Do not use a simple alkane. Use a compound with similar volatility and functional group chemistry but distinct mass fragmentation.[2][3]
-
Gold Standard: Deuterated Geranylacetone (if available, custom synthesis).
-
Practical Standard: 2-Undecanone or Nonyl Acetate .[1][2][3] These mimic the ketone/ester functionality and boiling point range without co-eluting.[3]
Q: My recovery is consistently low (<60%). What is the most likely culprit? A: If you are using solvent extraction, you are likely "blowing off" the analyte during the concentration step. Switch from a rotary evaporator to a gentle Nitrogen stream (N-EVAP) and stop when the volume reaches 0.5 mL. Never evaporate to dryness.[2][3]
References
-
Sigma-Aldrich (Merck). Selection Guide for Supelco SPME Fibers.[1][2][3] (Technical Bulletin outlining DVB/CAR/PDMS utility for semi-volatiles).[1][2][3]
-
National Center for Biotechnology Information (PubChem). Geranylacetone Compound Summary - Physical Properties.[1][2][3] (Verifying LogP and Boiling Point data).
-
ChemicalBook. Geranylacetone Properties and Stability. (Data on E/Z isomerization and refractive index).
-
ResearchGate. Isolation techniques and plant material used for extraction.[2][3] (General methodologies for terpenoid extraction from complex plant matrices).
Sources
Technical Support Center: Geranylacetone Synthesis & Purification
Topic: Improving Yield and Purity of Synthesized Geranylacetone Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: GA-SYN-OPT-2026[1][2]
Introduction: The Senior Scientist's Perspective
Geranylacetone (6,10-dimethyl-5,9-undecadien-2-one) is a pivotal C13 intermediate in the synthesis of isophytol (Vitamin E side chain), squalene, and various fragrance compounds.[1][2][3] While the Carroll Rearrangement of linalool with alkyl acetoacetates is the industry standard for its synthesis, it is deceptively simple.[1][2]
In my experience supporting scale-up workflows, the difference between a 60% crude yield and a 90%+ high-purity isolate often lies in three invisible variables: alcohol byproduct management, thermal history, and catalyst activation. [1][2]
This guide moves beyond basic textbook procedures to address the specific failure modes encountered in the lab and pilot plant.
Part 1: Reaction Optimization (The Carroll Rearrangement)
Core Mechanism & Critical Control Points
The synthesis relies on the transesterification of linalool with ethyl acetoacetate (EAA) or methyl acetoacetate (MAA), followed by a [3,3]-sigmatropic rearrangement and decarboxylation.[1][2]
Figure 1: The Carroll Rearrangement workflow highlighting critical byproduct removal steps.
Troubleshooting the Synthesis
Q: My reaction conversion stalls at ~70%. Adding more catalyst doesn't help.[1][2] What is wrong?
Diagnosis: Equilibrium Inhibition. The first step (transesterification) is reversible.[1][2][4] If the byproduct alcohol (ethanol from EAA or methanol from MAA) is not removed efficiently, the equilibrium prevents the formation of the linalyl acetoacetate intermediate.[1][2] The Fix:
-
Fractional Distillation: You must equip your reaction vessel with a short fractionation column.[1][2] Continuously distill off the alcohol as it forms.[1][2]
-
Temperature Differential: Ensure the reaction mass is at 150–160°C, but the head temperature of the column remains near the boiling point of the alcohol (78°C for ethanol). If the head temp rises, you are losing reactants.[1][2]
Q: I am seeing significant "tar" formation and high-boiling residues. How do I prevent this?
Diagnosis: Thermal Polymerization & Linalool Degradation. Linalool is acid-sensitive and prone to dehydration (forming myrcene/ocimene) or polymerization at high temperatures, especially if the reaction runs too long.[1][2] The Fix:
-
Dosing Strategy: Do not mix all reagents at once. Heat the Linalool + Catalyst mixture to temperature first.
-
Slow Addition: Add the Acetoacetate slowly (dropwise) over 2–4 hours. This keeps the concentration of unreacted acetoacetate low, favoring the rearrangement over side reactions.[1][2]
-
Inert Atmosphere: Strictly use Nitrogen/Argon.[1][2] Oxygen at 160°C accelerates polymerization rapidly.[1][2]
Q: Which catalyst should I use for the highest yield?
Recommendation:
| Catalyst | Pros | Cons | Best For |
|---|---|---|---|
| Aluminum Isopropoxide | High activity, industry standard.[1][2] | Homogeneous (hard to remove), moisture sensitive.[1][2] | Standard batch synthesis.[1][2][4] |
| Aluminum Oxide (Basic) | Heterogeneous (filterable), reusable.[1][2][5] | Slower kinetics, requires higher loading.[1][2] | Green chemistry/Easy workup.[1][2][4] |
| Palladium (Pd(PPh3)4) | Low temp (60-80°C), high enantioselectivity.[1][2] | Expensive, O2 sensitive.[1][2] | Asymmetric synthesis/High-value targets. |
Pro-Tip: For standard synthesis, Aluminum Isopropoxide (1-3 mol%) is robust.[1][2] If using Aluminum Oxide , ensure it is basic activity grade I; acidic alumina will destroy the linalool.[1][2]
Part 2: Work-up and Purification[1][2]
Purification Decision Tree
Figure 2: Logic flow for the isolation of Geranylacetone.
Troubleshooting Purification
Q: Distillation is causing the product to turn yellow/brown.[1][2] Why?
Diagnosis: Thermal Decomposition. Geranylacetone is relatively stable, but prolonged exposure to temperatures >180°C during distillation can cause degradation.[1][2] The Fix:
-
High Vacuum: You must reduce pressure to <10 mmHg (ideally <1 mmHg).[1][2]
-
Boiling Point Reference:
-
Apparatus: Use a Wiped Film Evaporator (WFE) or Short Path Distillation to minimize residence time if working on a large scale (>1L).[1][2]
Q: I cannot separate the E (Geranyl) and Z (Neryl) isomers.
Insight: The Carroll rearrangement typically yields a mixture (approx. 60:40 E:Z).[1][2]
-
Distillation: These isomers have very similar boiling points; standard fractional distillation will not separate them effectively.[1][2]
-
Solution: If pure (E)-geranylacetone is required, you must use Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or switch to a stereoselective Pd-catalyzed synthesis which can favor the E-isomer significantly.[1][2] For most industrial applications (Vitamin E synthesis), the mixture is acceptable as the double bond is often hydrogenated later.[1][2]
Q: My GC shows a "ghost peak" right after the solvent.
Diagnosis: Acetone. Geranylacetone can undergo a retro-aldol type decomposition or hydrolysis if the distillation flask was washed with base and not neutralized, releasing acetone.[1][2] Alternatively, it is residual ethanol/methanol not fully removed.[1][2] Verification: Run a blank solvent injection.[1][2][4] Check the MS fragmentation for m/z 43 (Acetyl) or 58 (Acetone).[1][2]
Part 3: Analytical Validation
Standard Specifications for High-Purity Geranylacetone:
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity (GC) | > 98.0% (Sum of isomers) | GC-FID / MS |
| Isomer Ratio | Typically ~60:40 (E:Z) | GC or H-NMR |
| Refractive Index | 1.466 – 1.469 (20°C) | Refractometer |
| Water Content | < 0.1% | Karl Fischer |
NMR Identification (400 MHz, CDCl3):
-
Olefinic Protons: Look for the triplet at δ 5.05–5.10 ppm .[1][2]
-
Distinguishing Isomers: The methyl groups attached to the double bond will show slight chemical shift differences between E and Z forms.[1][2]
References
-
Carroll, M. F. (1940).[1][2][6] "131. Addition of α,β-unsaturated alcohols to the active methylene group.[1][2][7] Part I. The action of ethyl acetoacetate on linalool and geraniol".[1][2][7] Journal of the Chemical Society, 704–706.[1][2][7] Link[1][2][7]
-
Tsuji, J. (1980).[1][2][7] "Palladium-catalyzed reaction of allyl acetates and carbonates with β-keto esters". Tetrahedron Letters. (Foundational work on Pd-catalyzed Carroll rearrangement).
-
ChemicalBook. (2024).[1][2][8][9] "Geranylacetone Properties and Production Process". Link
-
National Center for Biotechnology Information. (2024).[1][2] "PubChem Compound Summary for CID 1549778, Geranylacetone". Link
-
Org. Synth. (1990).[1][2] "General methods for Carroll Rearrangement". Organic Syntheses. (Referencing standard protocols for allylic rearrangements). Link
Sources
- 1. CN1546449A - Process for manufacturing geranylacetone - Google Patents [patents.google.com]
- 2. Geranylacetone - Wikipedia [en.wikipedia.org]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. youtube.com [youtube.com]
- 5. CN112250554B - Method for synthesizing geranylacetone by carroll reaction - Google Patents [patents.google.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Carroll rearrangement - Wikipedia [en.wikipedia.org]
- 8. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 9. Study on the preparation of geranyl acetone and β-cyclodextrin inclusion complex and its application in cigarette flavoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Geranylacetone Isomers
Welcome to the Advanced Synthesis Support Portal. Current Topic: Optimizing E/Z Selectivity in Geranylacetone Production. User Level: Senior Chemist / Process Engineer.
Introduction: The Stereoselectivity Paradox
Geranylacetone (6,10-dimethyl-5,9-undecadien-2-one) is the critical C13 building block for the synthesis of isophytol and, subsequently, Vitamin E (tocopherol). While the C9-C10 double bond is distal and less critical, the C5-C6 double bond stereochemistry is paramount.
-
(E)-Isomer (Geranylacetone): The requisite precursor for natural-identical (E)-isophytol.
-
(Z)-Isomer (Nerylacetone): Often considered an impurity in Vitamin E synthesis, though valuable in fragrance applications.
The Core Challenge: Standard industrial routes (e.g., thermal Carroll rearrangement) operate under thermodynamic control, typically yielding a 60:40 to 50:50 mixture of E:Z isomers. Breaking this ratio requires shifting from thermal chaos to kinetic control via catalysis.
Module 1: The Carroll Rearrangement (Linalool Route)
Context
The reaction of linalool with ethyl acetoacetate is the industry workhorse. However, the classic thermal rearrangement (180°C–200°C) offers poor stereocontrol because the intermediate enol forms a mixture of chair-like transition states.
Troubleshooting Guide: Carroll Rearrangement
Q1: I am consistently getting a 60:40 E/Z ratio. How can I shift this toward the E-isomer without changing raw materials?
-
Root Cause: You are likely running a purely thermal rearrangement or using a non-selective Lewis acid (e.g., Al(OiPr)₃) at high temperatures (>150°C). At these temperatures, the energy barrier difference between the E-transition state (equatorial methyl) and Z-transition state (axial methyl) is overcome by thermal energy.
-
Solution (The Palladium Switch): Switch to a Pd(0)-catalyzed Carroll rearrangement .
Q2: My reaction stalls after the transesterification step (Linalool + Ethyl Acetoacetate -> Linalyl Acetoacetate).
-
Root Cause: Incomplete removal of ethanol.[7] The transesterification is an equilibrium process.
-
Diagnostic: Check the refractive index of the distillate. If it's not matching ethanol (1.36), you are losing reagent or not driving the equilibrium.
-
Fix: Use a packed fractionation column to continuously remove ethanol. Ensure reaction temperature remains below the rearrangement threshold (140°C) until transesterification is >95% complete by GC.
Standard Operating Procedure (SOP): Pd-Catalyzed Carroll Rearrangement
Objective: Synthesis of Geranylacetone with enhanced E-selectivity.
-
Reagents:
-
Linalool (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (8 mol%) OR Pd(PPh₃)₄.
-
Solvent: Anhydrous THF or Toluene.
-
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser.
-
Step-by-Step:
-
Activation: Mix Pd source and ligand in solvent at RT for 30 min to generate active Pd(0) species.
-
Addition: Add Linalool and Ethyl acetoacetate.
-
Reaction: Heat to mild reflux (65°C for THF). Monitor via TLC/GC.
-
Completion: Reaction is complete when decarboxylation ceases (bubble counter stops) and Linalyl acetoacetate is consumed.
-
-
Workup: Filter through a silica pad (to remove Pd), concentrate, and distill under high vacuum.
Module 2: The Biocatalytic Route (High Precision)
Context
For applications requiring >90% E-purity (e.g., pharmaceutical grade), chemical catalysis often hits a ceiling. The modern solution utilizes Ene-Reductases (OYE family) to selectively reduce Pseudoionone.
Mechanism Visualization
Caption: Biocatalytic reduction of Pseudoionone.[8] The enzyme active site sterically enforces the formation of the (E)-isomer, bypassing thermodynamic equilibrium.
Troubleshooting Guide: Biocatalysis
Q3: The enzyme activity drops rapidly after 2 hours.
-
Root Cause: Substrate inhibition or solvent toxicity. Pseudoionone is hydrophobic; high local concentrations can denature the enzyme.
-
Fix:
-
Use a biphasic system (e.g., Buffer/Heptane) to act as a substrate reservoir.
-
Implement a "fed-batch" addition of Pseudoionone rather than a single bolus.
-
Q4: I am seeing "Over-reduction" (formation of saturated ketones).
-
Root Cause: The enzyme is reducing the isolated double bond (C9-C10) or the ketone.
-
Fix: Switch to a more specific Old Yellow Enzyme variant (e.g., OYE1 or NCR from Zymomonas mobilis). These are highly specific for the conjugated α,β-unsaturated bond of pseudoionone.
Module 3: Purification & Analysis
Data Table: Isomer Properties
| Property | (E)-Geranylacetone | (Z)-Nerylacetone | Implication |
| Boiling Point | ~252°C | ~250°C | Distillation separation is nearly impossible without a spinning band column (50+ theoretical plates). |
| GC Retention (DB-5) | Elutes 2nd | Elutes 1st | Baseline separation requires slow ramp rates. |
| Odor Profile | Fresh, floral, green | Softer, sweeter, less penetrating | Critical for fragrance, less critical for chemical intermediates. |
FAQ: Separation Issues
Q5: Distillation isn't separating the isomers. What are my options?
-
Option A (Chemical): If you need pure (E), it is often more efficient to optimize the synthesis (See Module 1/2) than to separate downstream.
-
Option B (Chromatographic): Silver-Ion Chromatography (Ag-HPLC) .
-
Principle: Silver ions form π-complexes with double bonds. The geometric difference between E and Z creates significantly different retention times.
-
Protocol: Use a column impregnated with AgNO₃. The (Z)-isomer (Nerylacetone) typically complexes more strongly and elutes later than the (E)-isomer in this specific mode (verify with standards as stationary phases vary).
-
Decision Matrix: Choosing Your Route
Caption: Strategic selection of synthetic route based on scale and stereochemical requirements.
References
-
Carroll, M. F. (1940).[4] "131. Addition of
-unsaturated alcohols to the active methylene group. Part I. The action of ethyl acetoacetate on linalool and geraniol." Journal of the Chemical Society, 704–706. Link -
Tsuji, J., et al. (1980). "Palladium-catalyzed rearrangement of allylic acetoacetates." Tetrahedron Letters, 21(15), 1475-1478. Link
-
Brenna, E., et al. (2021). "Ene-Reductase Catalyzed Regio- and Stereoselective 1,4-Mono-Reduction of Pseudoionone to Geranylacetone." ChemCatChem, 14(3). Link
-
Saucy, G., & Marbet, R. (1967).[5] "Über die Reaktion von tertiären Vinylcarbinolen mit Isopropenyläther." Helvetica Chimica Acta, 50(4), 1158–1167. Link
-
ChemicalBook. (2024). "Geranyl acetone Properties and Production." Link
Sources
- 1. Stereoselective synthesis of (Z)-α-haloacrylic acid derivatives, and (Z)-haloallylic alcohols from aldehydes and trihaloesters or amides promoted by Rieke manganese - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Carroll rearrangement - Wikipedia [en.wikipedia.org]
- 5. Saucy-Marbet Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Palladium-Catalyzed γ,γ'-Diarylation of Free Alkenyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubilizing Geranylacetone for Aqueous Applications
Technical Overview: The Hydrophobic Barrier
Geranylacetone (6,10-dimethyl-5,9-undecadien-2-one) presents a classic physicochemical challenge in aqueous formulation. As an acyclic monoterpene ketone, it possesses a LogP (partition coefficient) of approximately 4.1–4.6 , making it highly lipophilic.[1]
While soluble in organic solvents (Ethanol, DMSO, oils), it exhibits negligible solubility in water (estimates range from ~8 mg/L to practically insoluble ).[1] When researchers attempt to dilute organic stock solutions into aqueous buffers, the "Ouzo effect" (spontaneous emulsification/precipitation) occurs immediately, leading to phase separation, inconsistent dosing, and unreliable experimental data.[1]
This guide provides three validated workflows to overcome these barriers, scaled from simple in vitro screening to stable in vivo delivery systems.
Decision Matrix: Selecting Your Solubilization Strategy
Before proceeding, identify your experimental constraints using the workflow below.
Figure 1: Strategic decision tree for selecting the appropriate geranylacetone solubilization method based on downstream application constraints.
Troubleshooting & Protocols
Module A: The "Quick Fix" (Co-Solvents)
Best for: High-throughput screening, low concentrations (< 50 µM).[1][]
User Question: "I dissolved Geranylacetone in DMSO, but when I add it to my cell culture media, it turns cloudy immediately. How do I fix this?"
Technical Diagnosis: You have exceeded the saturation limit of the binary solvent system. The cloudiness is micro-precipitation. Even if it looks dispersed, the compound is likely crashing out, leading to false negatives in activity assays.
The Solution: You must maintain a constant solvent ratio or use a "step-down" dilution technique.[]
Protocol: DMSO/Media Step-Down
-
Prepare Stock: Dissolve Geranylacetone in pure DMSO to 100 mM .
-
Validation: Solution must be crystal clear.
-
-
Intermediate Dilution: Dilute the stock 1:10 into pure Ethanol (not water yet).
-
Why: Ethanol acts as a bridge solvent, reducing the surface tension shock when hitting water.
-
-
Final Application: Add the Intermediate Solution to pre-warmed (37°C) media while vortexing rapidly .
-
Target: Final DMSO/Ethanol concentration must be < 0.5% (v/v) to avoid cytotoxicity.[]
-
| Parameter | Specification |
| Max Stock Conc. (DMSO) | ~500 mg/mL |
| Max Aqueous Solubility | < 10 mg/L (without surfactant) |
| Max Tolerated DMSO (Cells) | 0.1% - 0.5% |
Module B: Surfactant-Based Micelles
Best for: Higher concentrations in aqueous buffers, biochemical assays.[1][]
User Question: "I need a concentration of 500 µM for an enzyme assay. DMSO alone isn't working.[1] What surfactant is compatible?"
Technical Diagnosis: At 500 µM, you are well above the water solubility limit. You need to encapsulate the Geranylacetone in micelles using a surfactant with a high HLB (Hydrophilic-Lipophilic Balance) value.[1][]
The Solution: Use Tween 80 (Polysorbate 80) .[] It is chemically compatible with terpenes and forms stable micelles.
Protocol: Micelle Formation
-
Weigh: 10 mg Geranylacetone.
-
Mix: Add 20 mg Tween 80 (1:2 w/w ratio).
-
Note: The mixture will be a viscous oil.
-
-
Solubilize: Add 100 µL Ethanol to liquefy the lipid/surfactant mix. Vortex thoroughly.
-
Hydrate: Dropwise add warm PBS (Phosphate Buffered Saline) while sonicating.
-
Validation: The solution should be clear to slightly opalescent (bluish tint is the Tyndall effect, indicating successful micelle formation).
Module C: Advanced Formulation (β-Cyclodextrin Inclusion)
Best for: Long-term stability, oral delivery, protecting the ketone group from oxidation.[1][]
User Question: "My Geranylacetone degrades over time in solution. How can I stabilize it for a 4-week animal study?"
Technical Diagnosis: Geranylacetone is susceptible to oxidation and volatilization. Encapsulating it in a β-Cyclodextrin (β-CD) cavity protects the molecule and renders it water-soluble powder.[1][]
The Solution: Create a 1:1 molar inclusion complex.
Protocol: Preparation of β-CD:Geranylacetone Complex Reference: Adapted from standard terpene inclusion methodologies [1, 2].
-
Calculate Molar Ratios:
-
Dissolution: Dissolve β-CD in distilled water at 60°C to create a saturated solution.
-
Complexation: Slowly add Geranylacetone dropwise to the stirring β-CD solution.
-
Process: Stir vigorously at 60°C for 4–6 hours .
-
-
Precipitation: Remove heat and allow the solution to cool slowly to 4°C (refrigerator) for 48 hours .
-
Recovery: A white precipitate will form.[1][] Filter this solid and wash with a small amount of ethanol to remove un-complexed surface oil.
-
Drying: Freeze-dry (lyophilize) the precipitate.
-
Result: A water-soluble white powder containing stable Geranylacetone.[1][]
-
Validation Check: Dissolve a small amount of the powder in water. It should dissolve clearly, unlike the free oil.
Quantitative Data Summary
Table 1: Solvent Compatibility & Limits
| Solvent / Carrier | Solubility of GA | Max Final Conc. (Bio-Assay) | Notes |
| Water | < 0.01 mg/mL | N/A | Insoluble.[1][][6] Phase separation occurs instantly. |
| DMSO | > 50 mg/mL | 0.1% (v/v) | Good stock solvent.[1][] Hygroscopic. |
| Ethanol | > 50 mg/mL | 1.0% (v/v) | Volatile.[] Good for intermediate dilution.[1] |
| Tween 80 | Miscible | 0.05% (w/v) | Forms micelles.[] Can be hemolytic in vivo >1%. |
| β-Cyclodextrin | 1:1 Molar Complex | High (limited by CD solubility) | Best for stability and bioavailability.[1][] |
References
-
Scientific Reports. (2020).[][7] Study on the preparation of geranyl acetone and β-cyclodextrin inclusion complex and its application. Retrieved from [Link][1]
-
Brieflands. (2018).[] Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes. Retrieved from [Link]
-
PubChem. (n.d.).[] Geranylacetone Compound Summary. Retrieved from [Link]
Sources
- 1. Geranylacetone | 3796-70-1 [chemicalbook.com]
- 3. foreverest.net [foreverest.net]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. Water-Soluble Terpenes 101: Encapsulation Methods That Survive Pasteurization | Terpene Belt Farms [terpenebeltfarms.com]
- 6. (E)-geranyl acetone, 3796-70-1 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Geranylacetone
Introduction: The Analytical Significance of Geranylacetone
Geranylacetone ((5E)-6,10-Dimethylundeca-5,9-dien-2-one) is an acyclic monoterpenoid ketone and a significant organic compound found in various essential oils and fruits.[1][2] With its characteristic fresh, green, and floral odor, it serves as a crucial ingredient in the fragrance industry and as a precursor in the synthesis of other vital molecules like Vitamin E and squalene.[1][3] For researchers in natural products, flavor chemistry, and drug development, accurately identifying and quantifying geranylacetone in complex matrices is paramount.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for this purpose. The cornerstone of reliable identification via MS lies in a thorough understanding of the molecule's fragmentation pattern under electron ionization (EI). This guide provides an in-depth analysis of the EI-MS fragmentation of geranylacetone, comparing the primary fragmentation pathways and offering the foundational knowledge required for confident structural elucidation.
Pillar 1: The Theoretical Framework of Geranylacetone Fragmentation
When a geranylacetone molecule (Molecular Weight: 194.31 g/mol ) enters an EI source, it is bombarded with high-energy electrons (typically 70 eV).[3] This process ejects an electron from the molecule, creating an energetically unstable molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 194.[4][5] This radical cation rapidly undergoes a series of predictable cleavage and rearrangement reactions to form more stable fragment ions. The relative abundance of these fragments creates a unique mass spectrum that serves as a molecular fingerprint.
The fragmentation of geranylacetone is dominated by two primary, competing mechanisms characteristic of ketones: the McLafferty Rearrangement and Alpha (α)-Cleavage .[6][7]
Mechanism 1: The McLafferty Rearrangement
The McLafferty rearrangement is a hallmark fragmentation pathway for carbonyl compounds possessing an accessible hydrogen atom on the γ-carbon (the third carbon from the carbonyl group).[6][8][9] Geranylacetone is a perfect candidate for this reaction.
The mechanism proceeds through a six-membered cyclic transition state where a γ-hydrogen is transferred to the carbonyl oxygen.[6] This is immediately followed by the cleavage of the bond between the α and β carbons. For geranylacetone, this results in the expulsion of a neutral alkene molecule (6-methylhepta-1,5-diene) and the formation of a resonance-stabilized enol radical cation at m/z 58 .[6][7] The even-mass value of this fragment is a strong indicator of a rearrangement reaction having occurred.[7]
Mechanism 2: Alpha (α)-Cleavage
Alpha-cleavage is another dominant fragmentation route for ketones, involving the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[6][10] This process is driven by the ability of the oxygen's lone pair of electrons to stabilize the resulting positive charge, forming a resonance-stabilized acylium ion.[6]
Geranylacetone can undergo α-cleavage on either side of the carbonyl group:
-
Cleavage of the C1-C2 Bond: This results in the loss of a methyl radical (•CH₃) and the formation of a large fragment ion at m/z 179 ([M-15]⁺).
-
Cleavage of the C2-C3 Bond: This is the most favorable α-cleavage pathway. It results in the loss of a large C₁₀H₁₉• radical and the formation of the highly stable acetyl cation (CH₃CO⁺) at m/z 43 . Due to its stability, this fragment is typically the base peak (the most abundant ion) in the spectrum.
Mechanism 3: Side-Chain Cleavages (Allylic Cleavage)
The long isoprenoid side chain of geranylacetone is prone to fragmentation patterns typical of alkenes.[11] The most significant of these is allylic cleavage—the breaking of a bond adjacent to a double bond—which produces a resonance-stabilized allylic carbocation. Cleavage of the C4-C5 bond results in the formation of the isopentenyl cation at m/z 69 . Further fragmentation of the side chain also produces other characteristic hydrocarbon fragments, such as the allyl cation at m/z 41 .
Pillar 2: Visualizing the Fragmentation Pathways
The logical flow of geranylacetone's fragmentation from the molecular ion can be visualized as follows.
Caption: Key EI fragmentation pathways of geranylacetone.
Pillar 3: Data Interpretation and Comparison
The mass spectrum of geranylacetone from the NIST Standard Reference Database serves as our benchmark.[4] The table below summarizes the key ions, their proposed structures, and the fragmentation mechanisms responsible for their formation. This comparative view is essential for distinguishing geranylacetone from its isomers or other related compounds.
| m/z | Proposed Ion Structure | Fragmentation Mechanism | Relative Abundance (Typical) |
| 194 | [C₁₃H₂₂O]⁺• (Molecular Ion) | Electron Ionization | Low |
| 179 | [M - CH₃]⁺ | α-Cleavage | Low |
| 123 | [M - C₅H₉]⁺ | Cleavage of side chain | Moderate |
| 81 | [C₆H₉]⁺ | Side-chain fragmentation | Moderate |
| 69 | [C₅H₉]⁺ | Allylic Cleavage | High |
| 58 | [C₃H₆O]⁺• (Enol Cation) | McLafferty Rearrangement | Moderate |
| 43 | [CH₃CO]⁺ (Acylium Ion) | α-Cleavage | High (Base Peak) |
| 41 | [C₃H₅]⁺ (Allyl Cation) | Side-chain fragmentation | High |
Data synthesized from NIST spectral data and established fragmentation principles.[4][6]
Pillar 4: A Validated Experimental Protocol for GC-MS Analysis
To ensure reproducible and trustworthy data, a robust analytical protocol is necessary. The following method outlines the standard procedure for analyzing geranylacetone using GC-MS.
I. Sample Preparation
-
Objective: To prepare a dilute solution of the analyte in a volatile solvent suitable for GC injection.
-
Materials: Geranylacetone standard, Hexane (GC grade), 1.5 mL glass autosampler vials with caps.[12]
-
Procedure:
-
Prepare a stock solution of geranylacetone at 1 mg/mL in hexane.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL in hexane.[12]
-
Transfer a minimum of 100 µL of the working solution into a labeled 1.5 mL glass autosampler vial.
-
Causality: Hexane is an ideal solvent as it is volatile and has low polarity, matching the characteristics of geranylacetone and the commonly used DB-5ms column. The 10 µg/mL concentration is optimal for achieving a good signal-to-noise ratio without overloading the column.[12]
-
II. GC-MS Instrumentation and Parameters
-
Objective: To achieve chromatographic separation of the analyte from the solvent and other potential matrix components, followed by mass analysis.
-
Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent 6890/5973 or equivalent).
-
Procedure & Parameters:
-
GC Column: HP-5ms or DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
Justification: This non-polar column provides excellent separation for terpenoids like geranylacetone.
-
-
Injection: 1 µL, Splitless mode.
-
Justification: Splitless injection is used for trace analysis to ensure the maximum amount of analyte reaches the column.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Justification: This temperature program ensures the analyte is well-separated from the solvent front and elutes as a sharp peak before potential high-boiling contaminants.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35 - 400.
-
Justification: This range comfortably covers the molecular ion (194) and all expected fragments.
-
-
-
Data Acquisition and Validation:
-
Perform a solvent blank injection (hexane) to ensure system cleanliness.
-
Inject the 10 µg/mL geranylacetone standard.
-
Confirm the retention time and verify the acquired mass spectrum against the reference spectrum (e.g., NIST library) and the fragmentation patterns outlined in this guide. The presence of the key ions (m/z 43, 58, 69, 41) provides high confidence in the identification.
-
References
-
Title: Geranyl acetone (YMDB01701) - Yeast Metabolome Database Source: Yeast Metabolome Database URL: [Link]
-
Title: 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)- Source: NIST Chemistry WebBook URL: [Link]
-
Title: McLafferty rearrangement Source: Wikipedia URL: [Link]
-
Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]
-
Title: How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry Source: Dummies.com URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: mass spectrometry: McLafferty rearrangement Source: YouTube URL: [Link]
-
Title: Fragmentation Patterns Source: Michigan State University Department of Chemistry URL: [Link]
-
Title: Experimental and statistical protocol for the effective validation of chromatographic analytical methods Source: PMC (PubMed Central) URL: [Link]
-
Title: Geranylacetone Source: NMPPDB URL: [Link]
-
Title: McLafferty Rearrangement Source: AK Lectures URL: [Link]
-
Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]
-
Title: Geranylacetone Source: Wikipedia URL: [Link]
-
Title: Sample Preparation Guidelines for GC-MS Source: University of California, Riverside URL: [Link]
-
Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL: [Link]
-
Title: 4406 GC-MS procedure and background.docx Source: St. Lawrence University URL: [Link]
-
Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
-
Title: geranyl acetone 6,10-dimethyl-5,9-undecadien-2-one Source: The Good Scents Company URL: [Link]
-
Title: Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry Source: YouTube URL: [Link]
-
Title: General Fragmentation Modes Source: e-PG Pathshala URL: [Link]
-
Title: Nerylacetone | C13H22O | CID 1713001 Source: PubChem - NIH URL: [Link]
-
Title: Mass Spectrometry: Fragmentation Mechanisms Source: YouTube URL: [Link]
-
Title: Fragmentation mechanisms in mass spectrometry Source: Journal of Chemical Education URL: [Link]
-
Title: Geranylacetone | C13H22O | CID 1549778 Source: PubChem - NIH URL: [Link]
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- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. 6,10-Dimethyl-5,9-undecadien-2-one | 689-67-8 [chemicalbook.com]
- 3. Geranylacetone - Wikipedia [en.wikipedia.org]
- 4. 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)- [webbook.nist.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 9. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. idc-online.com [idc-online.com]
- 12. uoguelph.ca [uoguelph.ca]
A Comparative Guide to the Synthetic Production of Geranylacetone for Researchers and Drug Development Professionals
Geranylacetone, a key intermediate in the synthesis of valuable compounds such as isophytol (a precursor to Vitamin E), farnesol, and various carotenoids, is a molecule of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its production through efficient and sustainable synthetic routes is a critical aspect of process development. This guide provides an in-depth comparison of the primary synthetic methodologies for geranylacetone, offering insights into the underlying mechanisms, detailed experimental protocols, and a quantitative evaluation of their performance and environmental impact.
Synthesis via Carroll Rearrangement of Linalool
The most established and industrially significant route to geranylacetone is the Carroll rearrangement of linalool with an acetoacetate ester.[3][4] This reaction is a type of decarboxylative allylation and is mechanistically related to the Claisen rearrangement.[5] It proceeds through the formation of a β-keto allyl ester intermediate, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent decarboxylation to yield the target γ,δ-unsaturated ketone.[1][6]
Mechanistic Overview
The reaction is typically initiated by the transesterification of an acetoacetate ester (e.g., methyl or ethyl acetoacetate) with linalool to form linalyl acetoacetate. This intermediate then enolizes, setting the stage for the key[2][2]-sigmatropic rearrangement. The resulting β-keto acid is unstable and readily decarboxylates to afford geranylacetone.[4][7]
Caption: Overall workflow of geranylacetone synthesis via the Carroll Rearrangement.
Comparative Analysis of Catalytic Systems
Several catalytic systems have been developed for the Carroll rearrangement, each with distinct advantages and disadvantages in terms of yield, cost, and environmental impact.
| Catalyst System | Typical Conditions | Yield (%) | Selectivity (E/Z) | Key Advantages | Key Disadvantages |
| Aluminum Oxide (Al₂O₃) | 150-180 °C | 82-86[8] | Not specified | Reusable catalyst, no metal ion waste, environmentally friendly.[8] | High temperatures required. |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 170 °C, 8 h | up to 97.5 | ~6:4[4] | High yield, readily available catalyst. | High temperature, long reaction time, waste generation. |
| Organoaluminum (e.g., Aluminum Isopropoxide) | 70-250 °C | Not specified | Not specified | "One-pot" synthesis possible.[9] | Moisture sensitive, difficult to handle, catalyst recovery issues. |
| Palladium(0) Complexes | Milder conditions | Not specified | Can be highly selective | Milder reaction conditions. | Expensive catalyst, potential for metal contamination. |
Experimental Protocols
Materials:
-
Linalool
-
Methyl acetoacetate
-
Aluminum oxide (activated)
Procedure:
-
To a reaction kettle equipped with mechanical stirring, add linalool (e.g., 500g) and aluminum oxide (3.5-5% by weight of linalool).
-
Heat the mixture to 170-180 °C with stirring.
-
Slowly add methyl acetoacetate (molar ratio to linalool of 1:1 to 1:1.3) dropwise over approximately 3.5 hours.
-
During the addition, continuously remove the methanol byproduct by distillation.
-
After the addition is complete, maintain the temperature for an additional 2 hours.
-
Cool the reaction mixture and filter to recover the aluminum oxide catalyst, which can be reused.
-
Purify the filtrate by vacuum distillation to obtain geranylacetone.
Synthesis from Myrcene
An alternative approach to geranylacetone involves the use of myrcene, a readily available terpene. This route typically proceeds through a two-step process involving the formation of a geranyl or neryl halide intermediate, followed by an acetoacetic ester synthesis.[4]
Mechanistic Pathway
The synthesis begins with the hydrochlorination of myrcene to produce a mixture of geranyl chloride and neryl chloride.[10] This is followed by the reaction of the chloride mixture with the enolate of an acetoacetate ester. The resulting β-keto ester is then hydrolyzed and decarboxylated to yield geranylacetone.
Caption: Synthetic pathway to geranylacetone from myrcene.
Evaluation of the Myrcene Route
While this method utilizes a different starting material, it presents its own set of challenges. The generation of significant amounts of wastewater during the hydrolysis and decarboxylation steps is a notable drawback from an environmental perspective.[4] Furthermore, the use of hydrogen chloride requires appropriate handling and safety precautions.
Other Synthetic Approaches
Saucy-Marbet Rearrangement
The Saucy-Marbet reaction, a variation of the Claisen rearrangement, can also be employed for the synthesis of geranylacetone.[5] This reaction involves the rearrangement of a propargyl vinyl ether. While a viable method, it is less commonly used in industrial production compared to the Carroll rearrangement.
Synthesis from Nerolidol
While geranylacetone is a precursor to nerolidol, the reverse transformation is less common.[2][11] Biotransformations of nerolidol using certain microorganisms have been shown to produce various oxygenated derivatives, but direct, high-yield chemical synthesis of geranylacetone from nerolidol is not a well-established industrial route.[12]
Green Chemistry and Process Sustainability
A critical evaluation of any synthetic route involves an assessment of its environmental impact. Green chemistry metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) provide a quantitative framework for this comparison.[13][14][15]
-
Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final product.[16] The Carroll rearrangement, in its ideal form, has a high atom economy as the main byproducts are ethanol/methanol and carbon dioxide.
-
E-Factor: This metric is the ratio of the mass of waste to the mass of the product. Routes that generate significant waste, such as the synthesis from myrcene with its aqueous workup, will have a higher (less favorable) E-Factor.[17]
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.[17][18] The use of reusable catalysts, like aluminum oxide in the Carroll rearrangement, can significantly reduce the PMI of the process.
A detailed calculation of these metrics requires specific process data, including the amounts of all solvents and reagents used in both the reaction and subsequent workup and purification steps. For the aluminum oxide-catalyzed Carroll rearrangement, the ability to recycle the catalyst and the volatile nature of the byproducts contribute to a more favorable green chemistry profile compared to routes involving stoichiometric reagents and extensive aqueous workups.
Product Characterization and Quality Control
A self-validating protocol requires robust analytical methods to confirm the identity and purity of the synthesized geranylacetone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for assessing purity and identifying byproducts. The mass spectrum of geranylacetone will show a characteristic fragmentation pattern, including a molecular ion peak (m/z 194) and other significant fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of the atoms and the stereochemistry of the double bonds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the key functional groups, particularly the carbonyl (C=O) stretch of the ketone.
Conclusion
For the industrial production of geranylacetone, the Carroll rearrangement of linalool with an acetoacetate ester stands out as the most efficient and widely adopted method. The development of heterogeneous, reusable catalysts such as aluminum oxide offers a pathway to a more sustainable and environmentally friendly process. While alternative routes from myrcene exist, they often present challenges related to waste generation. As the demand for downstream products like Vitamin E continues to grow, the optimization of existing synthetic routes and the exploration of novel, greener methodologies for geranylacetone production will remain a key focus for researchers and chemical engineers.
References
-
Wikipedia. (n.d.). Geranylacetone. Retrieved February 15, 2026, from [Link]
-
NMPPDB. (n.d.). Geranylacetone. Retrieved February 15, 2026, from [Link]
-
The Chemical Reaction Database. (2008, November 26). The Saucy-Marbet reaction. [Link]
-
PrepChem.com. (n.d.). Synthesis of trans-nerolidol. Retrieved February 15, 2026, from [Link]
-
Grokipedia. (n.d.). Carroll rearrangement. Retrieved February 15, 2026, from [Link]
-
Miyazawa, M., Nankai, H., & Kameoka, H. (1997). Biotransformations of Acyclic Terpenoids, (±)-trans-Nerolidol and Geranylacetone, by Glomerella cingulata. Journal of Agricultural and Food Chemistry, 45(5), 1903–1906. [Link]
- Google Patents. (n.d.). CN112250554B - Method for synthesizing geranylacetone by carroll reaction.
-
Wikipedia. (n.d.). Carroll rearrangement. Retrieved February 15, 2026, from [Link]
-
YouTube. (2021, June 27). Carroll Rearrangement Full Detailed Reaction Mechanism || Organic Named Reaction || Chemistry Portal. [Link]
-
Ohloff, G. (1971). Diastereoselectivity in the Carroll rearrangement of b-keto esters of tertiary allylic alcohols. Tetrahedron Letters, 12(40), 3795-3798. [Link]
- Google Patents. (n.d.). CN1546449A - Process for manufacturing geranylacetone.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved February 15, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). METRICS. Green Chemistry Toolkit. [Link]
-
Curzons, A. D., Constable, D. J. C., Mortimer, D. N., & Cunningham, V. L. (2001). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 3(1), 1-6. [Link]
-
YouTube. (2021, April 29). How to Calculate Atom Economy. [Link]
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Tang, Y., Shen, L., Dellaria, B. J., & Hsung, R. P. (2008). Saucy-Marbet Rearrangements of Alkynyl Halides in the Synthesis of Highly Enantiomerically Enriched Allenyl Halides. Tetrahedron letters, 49(45), 6404–6409. [Link]
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A Comparative Analysis of Geranylacetone Content Across Diverse Plant Species: A Methodological Guide for Researchers
This guide provides a comprehensive framework for the comparative study of geranylacetone, a significant acyclic monoterpene ketone, across various plant species. Geranylacetone is not only a key component in the fragrance and flavor industries but also a valuable precursor in the synthesis of vitamins and pharmaceuticals, exhibiting notable biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, comparative data, and the scientific rationale behind the experimental protocols.
Introduction: The Significance of Geranylacetone
Geranylacetone, or (5E)-6,10-dimethylundeca-5,9-dien-2-one, is a naturally occurring flavor and fragrance compound found in a variety of plants, including tomatoes, rice, mangoes, and mint.[4][5][6][7] Its characteristic fresh, floral (magnolia-like), and fruity aroma makes it a sought-after ingredient in cosmetics, soaps, and detergents.[2][3][4] Beyond its olfactory properties, geranylacetone serves as a crucial intermediate in the industrial synthesis of isophytol, a precursor for Vitamin E, and other terpenoids like farnesol and nerolidol.[3][5][6]
From a pharmacological perspective, geranylacetone has demonstrated a spectrum of biological activities, including antioxidant and antimicrobial properties.[1][2] It also plays a role in plant-insect interactions, acting as a deterrent or repellent to certain herbivores.[8] Given its wide-ranging applications, a standardized approach to quantifying its content in different plant sources is essential for quality control, sourcing, and the discovery of new, high-yield natural sources.
Natural Occurrence and Comparative Content of Geranylacetone
Geranylacetone is distributed across a diverse range of plant families. Its concentration can vary significantly based on the species, the specific plant organ, geographical location, and harvesting time. The following table summarizes the geranylacetone content in the essential oils of several documented plant species, providing a baseline for comparative analysis.
| Plant Species | Common Name | Plant Part | Geranylacetone Content (%) in Essential Oil | Reference |
| Conyza bonariensis | Hairy Fleabane | Aerial Parts | Up to 25.3% | [2] |
| Ononis natrix | Large Yellow Restharrow | Not Specified | 20.3% | [2] |
| Equisetum arvense | Field Horsetail | Not Specified | 13.7% | [2] |
| Mallotus roxburghianus | Roxburgh's Kamala | Not Specified | Present | |
| Cocos nucifera | Coconut | Not Specified | Present | |
| Nelumbo nucifera | Sacred Lotus | Not Specified | Present | [5][9] |
| Lonicera japonica | Japanese Honeysuckle | Not Specified | Present | [5] |
| Mangifera indica | Mango | Fruit | Present (Flavor Component) | [6] |
| Solanum lycopersicum | Tomato | Fruit | Present (Flavor Component) | [4][6] |
| Mentha spp. | Mint | Leaves | Present | [4][10] |
| Passiflora spp. | Passionflower | Not Specified | Present | [4][10] |
A Validated Workflow for Geranylacetone Quantification
To ensure accurate and reproducible quantification of geranylacetone, a robust and validated experimental workflow is paramount. This section details the necessary steps from sample acquisition to final data analysis, emphasizing the causality behind each procedural choice.
Overall Experimental Workflow
The entire process can be visualized as a sequential flow, beginning with careful sample collection and culminating in the precise quantification of the target analyte. Each stage is critical for the integrity of the final results.
Caption: High-level workflow for comparative geranylacetone analysis.
Step-by-Step Experimental Protocols
-
Rationale: Steam distillation is the preferred method for extracting volatile compounds like geranylacetone from plant matrices. It is efficient and minimizes thermal degradation of the analyte by allowing it to vaporize at temperatures below its boiling point.
-
Procedure:
-
Preparation: Weigh approximately 100-200 g of dried and coarsely powdered plant material.
-
Apparatus Setup: Place the plant material in the boiling flask of a Clevenger-type apparatus and add distilled water until the material is fully submerged.
-
Distillation: Heat the flask to boiling. The steam and volatilized essential oil will rise, condense, and collect in the graduated collection tube.
-
Duration: Continue the distillation for 3-4 hours, or until there is no further increase in the volume of the collected oil.
-
Collection & Drying: Carefully collect the separated essential oil. Remove any residual water by adding a small amount of anhydrous sodium sulfate, then centrifuge or decant the clear oil.
-
Storage: Store the extracted essential oil in a sealed amber vial at 4°C to prevent degradation until GC-MS analysis.
-
-
Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[11][12] Gas chromatography provides high-resolution separation of the complex components within an essential oil, while mass spectrometry offers definitive identification and sensitive quantification based on the unique mass fragmentation pattern of the target molecule.[11][13][14]
-
Procedure:
-
Standard Preparation: Prepare a stock solution of an authentic geranylacetone standard (e.g., 1000 µg/mL) in hexane. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS): To correct for variations in injection volume and instrument response, add a fixed concentration of an internal standard (e.g., tetradecane) to all calibration standards and samples. The IS should be a compound not naturally present in the sample.
-
Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in hexane. Add the internal standard to this solution at the same concentration used for the calibration standards.
-
GC-MS Instrumentation and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer (e.g., Thermo Fisher Trace 3000 series GC with an ISQ 7000 series MS detector).[13]
-
Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), which is well-suited for separating terpenoids.[15][16]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at 5°C/min to 240°C, and held for 5 minutes. This gradient ensures separation of highly volatile components at the beginning and elution of less volatile compounds like geranylacetone later in the run.[16]
-
Injector: Splitless mode, 250°C.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-350.[13][16]
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of each calibration standard and sample solution.
-
Identify the geranylacetone peak in the chromatogram based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
-
Construct a calibration curve by plotting the ratio of the geranylacetone peak area to the internal standard peak area against the concentration of the geranylacetone standards.
-
Calculate the concentration of geranylacetone in the prepared sample solution using the regression equation from the calibration curve.
-
Finally, calculate the percentage of geranylacetone in the original essential oil, accounting for the dilution factor.
-
-
Detailed GC-MS Analysis Workflow Diagram
The analytical phase involves a precise sequence of events within the GC-MS instrument to ensure accurate identification and quantification.
Caption: Step-by-step process within the GC-MS system.
Conclusion and Future Outlook
This guide outlines a robust, validated methodology for the comparative quantification of geranylacetone in diverse plant species. By adhering to standardized protocols for extraction and GC-MS analysis, researchers can generate high-quality, comparable data. The significant variation in geranylacetone content, as seen in species like Conyza bonariensis, highlights the potential for discovering and domesticating high-yield natural sources.[2] Such discoveries are invaluable for the pharmaceutical, cosmetic, and food industries, paving the way for sustainable production of this important terpenoid. Future research should focus on exploring a wider range of plant species and investigating the influence of genetic and environmental factors on geranylacetone biosynthesis.
References
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Antifeedant Potential of Geranylacetone and Nerylacetone and Their Epoxy-Derivatives against Myzus persicae (Sulz.). PMC, National Center for Biotechnology Information. Available at: [Link]
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Study on the preparation of geranyl acetone and β-cyclodextrin inclusion complex and its application in cigarette flavoring. PMC, National Center for Biotechnology Information. Available at: [Link]
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Larvicidal Activity of Geranylacetone Derivatives against Culex quinquefasciatus Larvae and Investigation of Environmental Toxicity and Non-Target Aquatic Species. MDPI. Available at: [Link]
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List of plants having phytochemicals: Geranyl acetone. OSADHI. Available at: [Link]
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(E)-geranyl acetone, 3796-70-1. The Good Scents Company. Available at: [Link]
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GC-MS analysis of geranylacetone. ResearchGate. Available at: [Link]
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Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm. ResearchGate. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
